3-Fluoro-6-methylpyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-fluoro-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSDTKZLTREFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694192 | |
| Record name | 3-Fluoro-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-43-5 | |
| Record name | 3-Fluoro-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-6-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-6-methylpyridine-2-carboxylic acid is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the pyridine ring, a carboxylic acid group, a methyl group, and a fluorine atom, make it an interesting building block for the synthesis of novel compounds with potential biological activity. Pyridine carboxylic acid derivatives are known to exhibit a wide range of pharmacological properties, and the introduction of a fluorine atom can significantly influence factors such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a summary of the available technical information for this compound.
Chemical and Physical Properties
Limited experimental data for the specific physical properties of this compound is publicly available. The following table summarizes the known identifiers and basic properties.
| Property | Value | Source |
| CAS Number | 1256806-43-5 | [3] |
| Molecular Formula | C₇H₆FNO₂ | [3] |
| Molecular Weight | 155.13 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | 4°C | [3] |
| InChI Code | 1S/C7H6FNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | [3] |
| InChI Key | OZSDTKZLTREFCH-UHFFFAOYSA-N | [3] |
Spectroscopic Data
-
¹H NMR: The spectrum would likely show signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield.
-
¹³C NMR: The spectrum would display seven distinct carbon signals, including those for the carboxylic acid carbonyl, the carbons of the pyridine ring, and the methyl group. The carbon attached to the fluorine atom would likely show a characteristic coupling.
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-N stretching of the pyridine ring, and C-F stretching.[4]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the carboxylic acid group and other fragments from the pyridine ring.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be inferred from related preparations. One common method for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding methyl-substituted pyridine. For instance, the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid has been reported via the oxidation of 6-chloro-3-fluoro-2-methylpyridine using potassium dichromate in the presence of a catalyst.[5]
A potential synthetic workflow for this compound could involve the oxidation of 3-fluoro-2,6-dimethylpyridine. This hypothetical pathway is illustrated in the diagram below.
Caption: Hypothetical synthesis workflow for this compound.
Experimental Protocols
Due to the lack of published experimental studies, detailed protocols for the synthesis, purification, and analysis of this compound cannot be provided at this time. General laboratory procedures for handling solid chemical compounds should be followed.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, pyridine carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological targets.[1] The presence of the fluorine atom and the specific substitution pattern on the pyridine ring suggest that this compound could be a candidate for screening in various biological assays to explore its potential as an enzyme inhibitor or a modulator of other cellular processes.
The general relationship between pyridine carboxylic acid structures and their potential as bioactive molecules is depicted in the following diagram.
Caption: Logical relationship of a molecule to a biological response.
Safety Information
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[3]
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. While basic identifying information is available, a comprehensive understanding of its physical, chemical, and biological properties is hampered by the lack of published experimental data. Further research is required to fully characterize this molecule and explore its potential applications. This guide serves as a summary of the currently accessible information and a starting point for future research endeavors.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 1256806-43-5 [sigmaaldrich.com]
- 5. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carboxylic acid (CAS 1256806-43-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-6-methylpyridine-2-carboxylic acid, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. While detailed experimental protocols and biological activity data for this specific compound are not extensively available in peer-reviewed literature, this document compiles available physicochemical properties, safety information, and contextual insights based on related pyridine carboxylic acid analogs. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Chemical Identity and Physical Properties
This compound, also known as 3-Fluoro-6-methylpicolinic acid, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with a fluorine atom at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 1256806-43-5 |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Fluoro-6-methylpicolinic acid, 2-Carboxy-3-fluoro-6-methylpyridine |
| Appearance | Solid (form may vary by supplier) |
| Purity (Typical) | ≥95% - 97% (as per commercial suppliers) |
| Storage Conditions | Room temperature or refrigerated (4°C) |
Synthesis and Characterization
A plausible synthetic route, based on analogous chemical transformations, would likely involve the oxidation of a corresponding 3-fluoro-2,6-dimethylpyridine precursor. The introduction of the fluorine atom can often be achieved through diazotization of an amino-pyridine derivative followed by a Schiemann reaction or a related fluorination method.
Logical Synthesis Workflow:
Caption: A potential synthetic pathway for this compound.
Characterization
While specific analytical data for this compound is not published, standard characterization techniques would be employed to confirm its identity and purity.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring.- A singlet corresponding to the methyl group protons.- A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Resonances for the carbon atoms of the pyridine ring, with the carbon attached to the fluorine showing a characteristic C-F coupling.- A signal for the methyl carbon.- A signal for the carboxylic acid carbon. |
| ¹⁹F NMR | - A singlet or multiplet corresponding to the fluorine atom on the pyridine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (155.13 g/mol ).- Characteristic fragmentation patterns. |
| Infrared Spectroscopy | - A broad O-H stretching band for the carboxylic acid.- A C=O stretching band for the carbonyl group.- C-F stretching vibrations.- Aromatic C-H and C=C stretching bands. |
Safety and Handling
Based on available supplier safety data sheets, this compound is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Potential Applications in Drug Discovery
Pyridine carboxylic acids are a well-established class of compounds in medicinal chemistry, serving as crucial building blocks and pharmacophores in a wide range of therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, binding affinity, and membrane permeability.
While no specific biological activities have been reported for this compound, its structural motifs suggest potential for investigation in several areas:
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding moiety for the active sites of various enzymes.
-
Receptor Agonism/Antagonism: The pyridine scaffold is a common feature in ligands for a variety of cellular receptors.
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of more complex molecules for high-throughput screening.
Logical Relationship of Fluorinated Pyridine Carboxylic Acids in Drug Discovery:
References
Characterization of 3-Fluoro-6-methylpicolinic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the characterization of 3-Fluoro-6-methylpicolinic acid, a fluorinated pyridine carboxylic acid derivative of interest to researchers, scientists, and professionals in drug development. This document outlines a proposed synthetic pathway, details analytical methodologies for characterization, and discusses the potential biological significance of this class of compounds.
Chemical Identity and Properties
3-Fluoro-6-methylpicolinic acid is a specialty chemical building block with potential applications in medicinal chemistry and materials science. Its core structure consists of a pyridine ring substituted with a fluorine atom, a methyl group, and a carboxylic acid.
| Property | Value | Source |
| IUPAC Name | 3-fluoro-6-methylpyridine-2-carboxylic acid | [] |
| Synonyms | 3-Fluoro-6-methylpicolinic acid, 2-Carboxy-3-fluoro-6-methylpyridine | [] |
| CAS Number | 1256806-43-5 | [2] |
| Molecular Formula | C₇H₆FNO₂ | [2] |
| Molecular Weight | 155.13 g/mol | [2] |
| Appearance | White to off-white crystalline powder (predicted) | [3] |
| Purity | Typically ≥95% | [2] |
| Storage | Room temperature, sealed in a dry environment | [2] |
Proposed Synthesis and Experimental Protocol
A key starting material for this proposed synthesis is 3-fluoro-2,6-dimethylpyridine (lutidine). The synthesis of this precursor can be achieved through various methods, including fluorination of the corresponding lutidine derivative. Once obtained, the 3-fluoro-2,6-dimethylpyridine can be selectively oxidized to the desired carboxylic acid. A relevant precedent for this transformation is the synthesis of 6-chloro-3-fluoro-2-picolinic acid from 6-chloro-3-fluoro-2-methylpyridine, as detailed in patent literature.[4]
Proposed Synthesis of 3-Fluoro-2,6-dimethylpyridine
A potential method for the synthesis of 3-fluoro-2,6-dimethylpyridine involves the fluorination of a commercially available lutidine derivative, such as 3-amino-2,6-dimethylpyridine, via a Sandmeyer-type reaction or by using a fluorinating agent like Selectfluor®.
Experimental Protocol: Oxidation of 3-Fluoro-2,6-dimethylpyridine (Analogous to CN104003934A)
This protocol is adapted from the synthesis of a structurally related compound and serves as a starting point for the optimization of the synthesis of 3-Fluoro-6-methylpicolinic acid.[4]
Materials:
-
3-Fluoro-2,6-dimethylpyridine
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., potassium dichromate with a catalyst)[4]
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2,6-dimethylpyridine in an aqueous solution of sulfuric acid.
-
Slowly add potassium permanganate to the solution in portions, controlling the exothermic reaction by cooling the flask in an ice bath.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Adjust the pH of the filtrate to approximately 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-Fluoro-6-methylpicolinic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed workflow for the synthesis of 3-Fluoro-6-methylpicolinic acid.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-Fluoro-6-methylpicolinic acid. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, including the quaternary carbons of the pyridine ring and the carboxylic acid.
| Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |
| Aromatic CH: 7.0 - 8.5 | Aromatic C: 110 - 160 |
| Carboxylic Acid OH: 10.0 - 13.0 (broad) | Carboxylic C=O: 165 - 185 |
| Methyl CH₃: 2.3 - 2.7 | Methyl C: 15 - 25 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C-H stretch (Aliphatic) | 2850 - 3000 |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 |
| C=C and C=N stretch (Aromatic Ring) | 1400 - 1600 |
| C-F stretch | 1000 - 1400 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z 155.13.
Expected Fragmentation:
-
Loss of H₂O (m/z 137)
-
Loss of COOH (m/z 110)
-
Loss of CH₃ and CO (m/z 112)
Caption: Analytical workflow for the characterization of 3-Fluoro-6-methylpicolinic acid.
Biological Activity and Potential Applications in Drug Discovery
Picolinic acid and its derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities.[5] These compounds have been investigated as potential herbicides, antifungals, and enzyme inhibitors.[6][7][8]
Known Biological Targets of Substituted Picolinic Acids
-
Cytochrome bc1 Complex (Complex III): Some picolinamide-containing compounds, such as the antifungal antibiotic UK-2A, are potent inhibitors of the Qi site of the cytochrome bc1 complex in the mitochondrial electron transport chain.[7][9] This inhibition disrupts cellular respiration and leads to fungal cell death.
-
Auxin-Signaling F-box Protein 5 (AFB5): Certain synthetic auxin herbicides based on the picolinic acid scaffold exert their activity by binding to the AFB5 receptor, which is involved in plant growth regulation.[6]
Potential Signaling Pathway Involvement
The inhibitory action of picolinic acid analogs on the cytochrome bc1 complex represents a key mechanism with therapeutic potential. This pathway is crucial for ATP production, and its disruption can trigger a cascade of events leading to apoptosis.
Caption: Potential signaling pathway targeted by picolinic acid analogs.
Conclusion
3-Fluoro-6-methylpicolinic acid represents a valuable building block for the development of novel bioactive molecules. This technical guide provides a framework for its synthesis and comprehensive characterization. The exploration of its biological activities, particularly in the context of enzyme inhibition and disruption of cellular respiration, may unveil new therapeutic and agrochemical applications. Further research is warranted to fully elucidate the properties and potential of this compound.
References
- 2. calpaclab.com [calpaclab.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of 3-Fluoro-6-methylpyridine-2-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Core Objective: This document provides a detailed predictive analysis of the spectral data for 3-Fluoro-6-methylpyridine-2-carboxylic acid (CAS: 1256806-43-5), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra, this guide synthesizes predicted data based on established spectroscopic principles, offering a robust reference for compound verification and characterization.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₆FNO₂
-
Molecular Weight: 155.13 g/mol
-
CAS Number: 1256806-43-5
-
Physical Form: Solid
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its functional groups and structural similarity to related compounds.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to be dominated by features of the carboxylic acid and the substituted pyridine ring.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic/Methyl) | Stretching | 3100 - 2850 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong, Sharp |
| C=C / C=N (Pyridine Ring) | Stretching | 1600 - 1450 | Medium to Strong |
| O-H (Carboxylic Acid) | Bending | 1440 - 1395 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |
| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 | Strong |
Prediction basis: Carboxylic acids exhibit a characteristic very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch between 1760-1690 cm⁻¹.[1][2] Aromatic rings show C=C stretching in the 1600-1400 cm⁻¹ region.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F) in a solvent like DMSO-d₆.
¹H NMR Spectroscopy
| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | Carboxylic Acid | > 12.0 | Singlet, Broad | 1H |
| H-4 | Pyridine Ring | 7.8 - 8.2 | Doublet of doublets (dd) | 1H |
| H-5 | Pyridine Ring | 7.3 - 7.6 | Doublet of doublets (dd) | 1H |
| CH₃ | Methyl Group | 2.5 - 2.7 | Singlet | 3H |
Prediction basis: The acidic proton of a carboxylic acid typically appears as a broad singlet downfield, often above 12 ppm.[2] Protons on the pyridine ring will be in the aromatic region, with splitting patterns determined by coupling to adjacent protons and the fluorine atom. The methyl group attached to the ring is expected around 2.5 ppm.[4]
¹³C NMR Spectroscopy
| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |
| C=O | Carboxylic Acid | 165 - 175 |
| C-3 | Pyridine Ring (C-F) | 155 - 165 (d, ¹JCF) |
| C-6 | Pyridine Ring (C-CH₃) | 150 - 160 |
| C-2 | Pyridine Ring (C-COOH) | 145 - 155 |
| C-4 | Pyridine Ring | 135 - 145 (d) |
| C-5 | Pyridine Ring | 120 - 130 (d) |
| CH₃ | Methyl Group | 18 - 25 |
Prediction basis: Carboxyl carbons resonate in the 165-185 δ range.[2] The carbon directly bonded to fluorine (C-3) will show a large coupling constant (¹JCF) and a significant downfield shift. Other ring carbons will show smaller C-F couplings.
¹⁹F NMR Spectroscopy
| Fluorine | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-3 | Pyridine Ring | -110 to -140 | Multiplet |
Prediction basis: The chemical shift for fluorine on an aromatic ring is typically in this range. The signal will be split by coupling to the adjacent aromatic protons (H-4 and H-5).
Mass Spectrometry (MS)
| m/z Value | Predicted Ion | Notes |
| 155 | [M]⁺ | Molecular Ion |
| 138 | [M - OH]⁺ | Loss of hydroxyl radical |
| 110 | [M - COOH]⁺ | Loss of carboxylic acid group (decarboxylation) |
| 45 | [COOH]⁺ | Carboxyl fragment |
Prediction basis: The primary fragmentation pathway for carboxylic acids involves the loss of the hydroxyl group or the entire carboxyl group.[5] The molecular ion peak corresponding to the molecular weight should be observable.
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectral data for a solid organic compound like this compound.
Infrared (IR) Spectroscopy Protocol (ATR)
-
Sample Preparation: Ensure the sample is dry and pure. No extensive preparation is needed for Attenuated Total Reflectance (ATR) IR.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrument Tuning: Insert the NMR tube into the spectrometer. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). Shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence, referencing appropriately.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw FID data. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS peak (0.00 ppm).
Mass Spectrometry (MS) Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The ESI source can be operated in either positive or negative ion mode.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the molecular ion.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the complete spectral characterization of this compound.
References
An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-6-methylpyridine-2-carboxylic acid, a key building block in modern drug discovery, particularly in the development of targeted protein degraders.
Chemical and Physical Properties
This compound is a pyridine carboxylic acid derivative. Its fundamental properties are summarized below.
| Property | Value | Citations |
| Molecular Weight | 155.13 g/mol | [] |
| Molecular Formula | C₇H₆FNO₂ | [] |
| CAS Number | 1256806-43-5 | [] |
| Physical Form | Solid | |
| Purity | Typically ≥95% - 97% | [] |
| Storage Temperature | Room temperature or 4°C | |
| Synonyms | 3-Fluoro-6-methylpicolinic acid, 2-Carboxy-3-fluoro-6-methylpyridine | [] |
Role in Targeted Protein Degradation
A significant application of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[2][3]
This targeted protein degradation strategy offers a novel therapeutic modality with the potential to address protein targets previously considered "undruggable".[3] this compound can be incorporated into the structure of PROTACs, often as part of the ligand that binds to the target protein of interest or as a component of the linker.
The following diagram illustrates the general workflow of creating a PROTAC library for screening, a process where this building block is utilized.
Experimental Protocol: A Representative Synthesis
Synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid (as an example):
-
Starting Material: 6-chloro-3-fluoro-2-methylpyridine.[4]
-
Reaction Steps:
-
To a reaction vessel, add dilute sulfuric acid, potassium dichromate, a catalytic amount of sodium tungstate (Na₂WO₄·2H₂O), and a phase transfer catalyst.[4]
-
Add the starting material, 6-chloro-3-fluoro-2-methylpyridine.[4]
-
Heat the mixture to a temperature between 70-130°C and allow it to react for 0.5 to 20 hours with stirring.[4]
-
After the reaction is complete, pour the solution into crushed ice and collect the precipitate by filtration.[4]
-
Wash the filter cake with cold water and dry to obtain the crude product.[4]
-
Purify the crude product by dissolving it in an alkaline aqueous solution, followed by extraction with an organic solvent to remove unreacted starting materials and other impurities.[4]
-
Acidify the aqueous layer with an inorganic acid (e.g., hydrochloric acid) to precipitate the final product.[4]
-
Collect the solid by filtration and dry to yield 6-chloro-3-fluoro-2-pyridinecarboxylic acid as a white solid.[4]
-
Note: This protocol is for a related compound and should be adapted and optimized by qualified personnel for the synthesis of this compound.
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following is a summary of its hazard information based on available Safety Data Sheets (SDS).
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements | Citations |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
First Aid Measures:
-
If Inhaled: Move the person to fresh air.[5]
-
In case of skin contact: Wash off with soap and plenty of water.[5]
-
In case of eye contact: Rinse with pure water for at least 15 minutes.[5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[5]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE).
Conclusion
This compound is a valuable chemical intermediate with significant applications in drug discovery, particularly as a building block for the synthesis of PROTACs. Its use in targeted protein degradation highlights its importance in the development of novel therapeutics. Researchers and drug development professionals should be familiar with its properties, applications, and safety precautions to effectively and safely utilize this compound in their work.
References
Solubility Profile of 3-Fluoro-6-methylpyridine-2-carboxylic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticipated solubility of 3-Fluoro-6-methylpyridine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages data from structurally analogous pyridinecarboxylic acids to predict its solubility profile. Furthermore, it details standardized experimental protocols for accurately determining solubility, providing a framework for researchers to conduct their own analyses.
Introduction to this compound
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and fine chemical synthesis.[][2] Its structure, featuring a pyridine ring, a carboxylic acid group, a methyl group, and a fluorine atom, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding this solubility is critical for its use in drug discovery, process development, and formulation.
Physicochemical Properties:
-
CAS Number: 1256806-43-5
-
Linear Formula: C7H6FNO2
-
Physical Form: Solid
Predicted Solubility Profile
Generally, pyridinecarboxylic acids exhibit solubility in polar protic and aprotic solvents. For instance, picolinic acid is highly soluble in water, less so in ethanol, and even less in acetonitrile.[3] 6-Methylpyridine-2-carboxylic acid is described as being slightly soluble in water but soluble in organic solvents like ethanol and ether.[4]
Table 1: Experimentally Determined Solubility of Structurally Related Pyridinecarboxylic Acids
| Compound | Solvent | Temperature (K) | Solubility (g/kg of solvent) | Mole Fraction (x) | Reference |
| Picolinic Acid | Water | ~293 | ~862.5 | - | [3] |
| Picolinic Acid | Ethanol | ~293 | ~57.1 | - | [3] |
| Picolinic Acid | Acetonitrile | ~293 | ~17.0 | - | [3] |
This data for related compounds suggests that this compound will likely exhibit moderate to good solubility in polar organic solvents, with the exact values being influenced by the interplay of the fluoro and methyl substituents.
Experimental Protocols for Solubility Determination
To obtain precise solubility data, standardized experimental methods are necessary. The following protocols are widely used for determining the equilibrium solubility of solid compounds in liquid solvents.
3.1. Gravimetric Shake-Flask Method
This is a common and accurate method for determining equilibrium solubility.[5]
Objective: To determine the mass of a solute that dissolves in a specific volume of a solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm pore size)
-
Vials and appropriate glassware
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to the desired constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed container. The filtration should be done at the experimental temperature to prevent precipitation.[5]
-
Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Carefully evaporate the solvent. This can be achieved using a rotary evaporator or by placing the container in an oven at a temperature below the decomposition point of the compound.[5]
-
Calculation: After complete removal of the solvent, cool the container in a desiccator and weigh it again. The mass of the dissolved solid can then be determined, and the solubility can be expressed in various units (e.g., g/L, mg/mL, or mole fraction).
3.2. UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[5]
Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of the compound with a known concentration in the chosen solvent.
-
Create a series of standard solutions with decreasing concentrations through serial dilutions of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, following the Beer-Lambert law.[5]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.[5]
-
-
Calculation: Use the absorbance of the diluted saturated solution and the equation of the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric shake-flask method for solubility determination.
Caption: Workflow for the gravimetric shake-flask solubility determination method.
Conclusion
While direct, quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, a reasoned estimation of its solubility profile can be made by analyzing structurally similar compounds. It is anticipated to be soluble in polar organic solvents. For drug development and process chemistry, it is imperative that experimental determination of its solubility is carried out. The gravimetric shake-flask method and UV-Visible spectrophotometry are robust and reliable techniques for generating this crucial data. The protocols and workflow provided herein offer a solid foundation for researchers to undertake these essential investigations.
References
Elucidating the Structure of 3-Fluoro-6-methylpyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-Fluoro-6-methylpyridine-2-carboxylic acid (CAS No. 1256806-43-5).[][2] While this compound is commercially available and noted as a significant building block in medicinal chemistry, detailed public-domain spectroscopic and synthetic data remains scarce. This document outlines the expected analytical methodologies and predicted spectral data based on established principles of organic chemistry and analysis of analogous structures. It serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related fluorinated pyridine derivatives.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₇H₆FNO₂.[][2] Its structure, featuring a pyridine ring substituted with a fluorine atom, a methyl group, and a carboxylic acid, makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. The presence and position of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive moiety for drug design.
This guide details the theoretical framework and practical approaches for confirming the structure of this compound through modern spectroscopic techniques and provides a plausible synthetic pathway.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1256806-43-5 | [][2] |
| Molecular Formula | C₇H₆FNO₂ | [][2] |
| Molecular Weight | 155.13 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 3-Fluoro-6-methylpicolinic acid, 2-Carboxy-3-fluoro-6-methylpyridine | [2] |
| Physical Form | Solid |
Proposed Synthesis
Hypothetical Experimental Protocol:
A potential synthesis could involve the selective oxidation of 3-fluoro-2,6-dimethylpyridine. The following is a generalized, hypothetical protocol:
-
Starting Material: 3-fluoro-2,6-dimethylpyridine.
-
Oxidation: The starting material is dissolved in a suitable solvent, such as a mixture of pyridine and water.
-
Oxidizing Agent: A strong oxidizing agent, for example, potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining the temperature below 50°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the excess oxidizing agent is quenched (e.g., with sodium sulfite). The manganese dioxide byproduct is removed by filtration.
-
Purification: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The logical workflow for this proposed synthesis is illustrated in the diagram below.
Structural Elucidation by Spectroscopy
The definitive confirmation of the chemical structure of this compound would rely on a combination of spectroscopic methods. The following sections detail the expected outcomes from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The coupling of the aromatic protons with the fluorine atom will be particularly informative.
13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
19F NMR: The fluorine NMR spectrum should display a single resonance, and its coupling to adjacent protons will further confirm the substitution pattern on the pyridine ring.
The predicted NMR spectral data are summarized in Table 2.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| 1H | ~13-14 | broad singlet | - | COOH |
| ~7.5-7.8 | doublet of doublets | JH-H ≈ 8, JH-F ≈ 4 | H-4 | |
| ~7.2-7.5 | doublet | JH-H ≈ 8 | H-5 | |
| ~2.5 | singlet | - | CH₃ | |
| 13C | ~165 | singlet | - | C=O |
| ~158 | doublet | ¹JC-F ≈ 240 | C-3 | |
| ~150 | singlet | - | C-6 | |
| ~140 | doublet | ²JC-F ≈ 15 | C-2 | |
| ~125 | doublet | ³JC-F ≈ 5 | C-4 | |
| ~120 | singlet | - | C-5 | |
| ~20 | singlet | - | CH₃ | |
| 19F | -110 to -130 | doublet of doublets | JF-H4 ≈ 4 | F-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 3.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1730 | Strong |
| C=C, C=N (Aromatic) | 1550-1650 | Medium-Strong |
| C-F | 1000-1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Data:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 155.0383 (exact mass) is expected.
-
Key Fragments: Common fragmentation pathways for pyridine carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the pyridine ring.
The logical process for the structural elucidation of this compound is depicted in the following diagram.
Conclusion
The structural elucidation of this compound is a critical step in its application for research and development. While direct, publicly available experimental data is limited, a comprehensive analysis based on established spectroscopic principles allows for a confident prediction of its spectral characteristics. The methodologies and expected data presented in this guide provide a solid foundation for researchers working with this compound, enabling them to verify its structure and purity, and to explore its potential in various chemical and pharmaceutical applications. Further empirical studies are encouraged to populate the presented data tables with experimentally verified values.
References
Commercial Availability and Technical Profile of 3-Fluoro-6-methylpicolinic Acid: A Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the commercial availability, synthesis, and analytical methodologies for 3-Fluoro-6-methylpicolinic acid (CAS No. 1245543-15-5) is now available for researchers, scientists, and drug development professionals. This pivotal building block, noted for its applications in medicinal chemistry and materials science, is readily accessible from a range of chemical suppliers. This document provides an in-depth overview to support its procurement and application in research and development.
Core Compound Information
| Property | Value |
| Chemical Name | 3-Fluoro-6-methylpicolinic acid |
| CAS Number | 1245543-15-5 |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Synonyms | 3-Fluoro-6-methylpyridine-2-carboxylic acid |
Commercial Availability
3-Fluoro-6-methylpicolinic acid is available from various suppliers, typically with purities of 95% or greater. It is primarily intended for research and development purposes. Below is a summary of representative commercial sources. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities |
| BLD Pharm | ≥95% | Inquire for details |
| Sigma-Aldrich | ≥97% | Inquire for details |
| Chem-space.com | ≥95% | 1g and other quantities |
| BOC Sciences | Inquire | Custom synthesis available |
Note: This table is not exhaustive and represents a snapshot of available information. Pricing is subject to change and may vary based on quantity and supplier.
Synthesis and Manufacturing
While specific proprietary synthesis methods for 3-Fluoro-6-methylpicolinic acid are not publicly detailed, a representative synthetic route can be extrapolated from established methodologies for structurally similar compounds. A common approach involves the oxidation of a corresponding methylpyridine.
A plausible synthetic pathway is illustrated below:
Caption: Representative synthesis of 3-Fluoro-6-methylpicolinic acid.
Representative Experimental Protocol: Oxidation of a Methylpyridine Precursor
The following protocol is a generalized representation based on the synthesis of analogous picolinic acids and should be adapted and optimized for the specific synthesis of 3-Fluoro-6-methylpicolinic acid.
-
Reaction Setup: A solution of the starting material, 3-fluoro-2,6-dimethylpyridine, is prepared in a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Oxidation: A strong oxidizing agent, for instance, potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining the temperature, typically between 80-100°C. The reaction progress is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess oxidizing agent is quenched, for example, by the addition of a sodium bisulfite solution.
-
Purification: The crude product is then subjected to purification. This may involve filtration to remove manganese dioxide, followed by acidification of the filtrate to precipitate the carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Analytical Characterization
To ensure the identity and purity of 3-Fluoro-6-methylpicolinic acid, a combination of analytical techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
A generalized HPLC method for the analysis of fluorinated picolinic acids is outlined below.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier. |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This method is effective for separating the target compound from potential impurities and starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for the structural elucidation of 3-Fluoro-6-methylpicolinic acid.
-
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would correspond to the methyl group protons and the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carboxyl carbon, the carbon atoms of the pyridine ring, and the methyl carbon.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly important for confirming the presence and position of the fluorine atom on the pyridine ring.
The workflow for the analytical characterization is depicted in the following diagram:
Caption: Analytical workflow for 3-Fluoro-6-methylpicolinic acid.
This technical guide provides a foundational understanding of the commercial landscape and key technical aspects of 3-Fluoro-6-methylpicolinic acid, empowering researchers to effectively source and utilize this valuable chemical intermediate.
An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-6-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are handling and follow all applicable safety regulations and institutional protocols.
Chemical Identification
3-Fluoro-6-methylpyridine-2-carboxylic acid is a fluorinated pyridine derivative. Such compounds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1256806-43-5[] |
| Molecular Formula | C₇H₆FNO₂[] |
| Molecular Weight | 155.13 g/mol |
| Synonyms | Not available |
Hazard Identification and Classification
| GHS Classification (Anticipated) | Hazard Statement (Anticipated) | Precautionary Statement (Anticipated) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[4] P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P312: Call a POISON CENTER/doctor if you feel unwell. |
First-Aid Measures
Emergency procedures for exposure are critical. The following table summarizes the recommended first-aid measures based on related compounds.[3][5][6]
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3][5][6] If experiencing respiratory symptoms or feeling unwell, call a POISON CENTER or doctor.[3][5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[3][6] If skin irritation occurs, get medical advice/attention.[3][5] Wash contaminated clothing before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes.[3][5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6] If eye irritation persists, get medical advice/attention.[3][5] |
| Ingestion | Rinse mouth.[5] Call a POISON CENTER or doctor if you feel unwell.[5][6] Do NOT induce vomiting. |
Fire-Fighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3] |
| Specific Hazards | May be combustible at high temperatures.[5] Fire may produce irritating and/or toxic gases.[5] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] |
Accidental Release Measures
Proper containment and cleanup are essential to prevent environmental contamination and exposure.
Caption: Workflow for responding to an accidental chemical spill.
Personal Precautions: Avoid breathing dust and contact with skin and eyes.[4] Ensure adequate ventilation.[7] Environmental Precautions: Prevent entry into waterways, sewers, or confined areas.[5] Methods for Cleanup: Sweep up and shovel into suitable, closed containers for disposal.[7] Avoid dust formation.[7]
Handling and Storage
Safe handling and storage practices are paramount to ensuring laboratory safety.
Caption: General workflow for the safe handling and storage of chemicals.
Handling:
-
Handle in accordance with good industrial hygiene and safety practice.[5]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid dust formation and remove all sources of ignition.[5]
-
All equipment used when handling the product must be grounded.[5]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[5][6][7]
-
Store at room temperature in the original container.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this chemical.
Caption: Essential PPE for handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[5] Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU). |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[6] Wash hands thoroughly after handling.[6] |
Physical and Chemical Properties
Detailed experimental data for this specific compound is limited. Data for similar compounds are provided for reference.
| Property | Value | Reference Compound |
| Appearance | Solid | General for carboxylic acids |
| Melting Point | 114-118 °C | 3-Methylpyridine-2-carboxylic acid |
| Melting Point | 144-148 °C | 6-Fluoropyridine-3-carboxylic acid |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Stability and Reactivity
| Parameter | Description |
| Chemical Stability | Stable under recommended storage conditions.[5] |
| Conditions to Avoid | Heat, ignition sources, and incompatible materials.[5] Avoid dust formation.[5] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, strong acids, strong bases.[5] |
| Hazardous Decomposition Products | Under fire conditions: Carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen fluoride.[3] |
| Hazardous Polymerization | Hazardous polymerization does not occur.[5] |
Toxicological Information
No specific toxicological studies for this compound were found. The information below is based on the anticipated hazards from similar chemical structures.
-
Acute Toxicity: Harmful if swallowed.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][6]
-
Respiratory Sensitization: May cause respiratory tract irritation.[3][5]
-
Carcinogenicity: Not considered carcinogenic based on data for related compounds.[5] No component is listed as a carcinogen by IARC, NTP, or OSHA for similar chemicals.
Experimental Protocols
While specific experimental protocols for this exact molecule are not available in the search results, general laboratory procedures for handling pyridine carboxylic acids can be adapted.
General Synthesis Method (Illustrative, based on patent literature for similar compounds): The synthesis of fluorinated pyridine carboxylic acids often involves multi-step processes that may include diazotization and fluorination of an amino-pyridine precursor, followed by carboxylation or hydrolysis of a nitrile/ester group. For instance, a common route involves the diazotization of an aminopyridine in anhydrous hydrogen fluoride, followed by reaction with sodium nitrite.[9] These are hazardous reactions requiring specialized equipment and extreme caution.
General Analytical Method (Illustrative): Analysis of carboxylic acids in biological or chemical samples is often performed using liquid chromatography (LC) coupled with mass spectrometry (MS) or fluorescence detection.[10] Solid-phase extraction or solvent extraction may be used for sample pretreatment.[10]
Note: Any researcher planning to work with this compound must develop a detailed, specific experimental protocol that incorporates a thorough risk assessment and adheres to all institutional safety guidelines. The procedures described in resources like "Prudent Practices in the Laboratory" should be followed.[11]
References
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
synthesis of 3-Fluoro-6-methylpyridine-2-carboxylic acid from 2,3-difluoro-6-methylpyridine
Abstract
This application note details a robust protocol for the synthesis of 3-Fluoro-6-methylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The described method utilizes 2,3-difluoro-6-methylpyridine as the starting material and proceeds via a highly regioselective directed ortho-metalation followed by carboxylation. This process offers a reliable and scalable route to the target compound with good yield and purity.
Introduction
Fluorinated pyridine carboxylic acids are crucial building blocks in the development of novel bioactive molecules. Specifically, this compound serves as a vital precursor for the synthesis of various pharmaceutical agents. The strategic placement of the fluorine atom and the carboxylic acid group on the pyridine ring significantly influences the compound's physicochemical properties and biological activity. The protocol outlined herein provides researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for the efficient synthesis of this important intermediate. The reaction proceeds via a directed lithiation, a powerful tool for the functionalization of pyridine rings.[1] The fluorine substituent at the 3-position directs the lithiation to the adjacent 2-position, enabling the subsequent introduction of the carboxylic acid moiety.
Reaction Scheme
The synthesis of this compound from 2,3-difluoro-6-methylpyridine is achieved in a two-step, one-pot reaction involving a directed ortho-lithiation followed by carboxylation with carbon dioxide.
Step 1: Directed ortho-Lithiation 2,3-difluoro-6-methylpyridine is treated with a strong, sterically hindered base such as Lithium Diisopropylamide (LDA) at low temperature. The fluorine atom at the C-3 position acts as a moderate directing metalating group (DMG), facilitating the regioselective deprotonation at the C-2 position.[1] The use of a hindered base like LDA is crucial to prevent nucleophilic addition to the pyridine ring.[1]
Step 2: Carboxylation The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group at the 2-position. Subsequent acidic workup protonates the carboxylate to yield the final product, this compound.
Experimental Protocol
Materials:
-
2,3-difluoro-6-methylpyridine (98% purity)
-
Diisopropylamine (99.5% purity)
-
n-Butyllithium (2.5 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid carbon dioxide)
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
Part A: In-situ Generation of Lithium Diisopropylamide (LDA)
-
To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Part B: Lithiation and Carboxylation
-
In a separate oven-dried 100 mL round-bottom flask under argon, dissolve 2,3-difluoro-6-methylpyridine (1.0 equivalent) in anhydrous THF (20 mL).
-
Cool this solution to -78 °C.
-
Slowly transfer the solution of 2,3-difluoro-6-methylpyridine to the freshly prepared LDA solution via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
After 1 hour, add an excess of crushed dry ice to the reaction mixture in one portion. Caution: This will cause vigorous gas evolution.
-
Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
Part C: Work-up and Purification
-
Once at room temperature, quench the reaction by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | 2,3-difluoro-6-methylpyridine |
| Reagents | n-BuLi, Diisopropylamine, CO₂ (dry ice) |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 hour (lithiation), Overnight (carboxylation) |
| Typical Yield | 75-85% |
| Product Purity (crude) | >90% |
| Product Purity (recrystallized) | >98% |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents and reagents are essential for the success of the reaction.
-
Low-temperature reactions require careful monitoring and control.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of this compound from 2,3-difluoro-6-methylpyridine. The use of directed ortho-lithiation with LDA allows for high regioselectivity, leading to good yields and high purity of the desired product. This application note serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 3-Fluoro-6-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed experimental protocol for the synthesis of 3-Fluoro-6-methylpicolinic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a two-step process involving the formation of a key intermediate, 3-fluoro-2,6-dimethylpyridine, followed by its selective oxidation to the target carboxylic acid.
I. Synthetic Strategy Overview
The synthesis of 3-Fluoro-6-methylpicolinic acid can be achieved through a two-stage process. The initial step involves the synthesis of the precursor, 3-fluoro-2,6-dimethylpyridine. This is followed by the selective oxidation of one of the methyl groups of this precursor to yield the desired picolinic acid.
Caption: Overall synthetic workflow for 3-Fluoro-6-methylpicolinic acid.
II. Experimental Protocols
Step 1: Proposed Synthesis of 3-Fluoro-2,6-dimethylpyridine (Precursor)
Reaction Principle: Direct electrophilic fluorination of 2,6-lutidine is challenging due to the basicity of the pyridine nitrogen. A more viable approach involves the fluorination of a pre-functionalized lutidine derivative, such as a lithiated species or through a Sandmeyer-type reaction on an amino-substituted lutidine.
Illustrative Protocol (via Diazotization-Fluorination):
-
Nitration: 2,6-Lutidine is first nitrated to introduce a nitro group, which can then be reduced to an amino group.
-
Reduction: The nitro-lutidine is reduced to the corresponding aminolutidine.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): The aminolutidine is converted to a diazonium salt, which is then subjected to thermal or photochemical decomposition in the presence of a fluoride source (e.g., HBF₄ or NaBF₄) to introduce the fluorine atom.
Materials and Reagents:
-
2,6-Lutidine
-
Nitrating mixture (e.g., HNO₃/H₂SO₄)
-
Reducing agent (e.g., Fe/HCl, H₂/Pd-C)
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)
-
Appropriate solvents (e.g., ethanol, water, diethyl ether)
Procedure:
-
Synthesize 3-amino-2,6-dimethylpyridine from 2,6-lutidine following established literature procedures for nitration and subsequent reduction.
-
Dissolve 3-amino-2,6-dimethylpyridine in an aqueous solution of tetrafluoroboric acid at 0 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1 hour at low temperature.
-
Isolate the resulting diazonium tetrafluoroborate salt by filtration.
-
Gently heat the dried salt until nitrogen evolution ceases.
-
Purify the crude 3-fluoro-2,6-dimethylpyridine by distillation or column chromatography.
Step 2: Selective Oxidation of 3-Fluoro-2,6-dimethylpyridine
This protocol is adapted from a similar oxidation of a halogenated methylpyridine.
Reaction Principle: The methyl group at the 2-position of the pyridine ring is selectively oxidized to a carboxylic acid using a strong oxidizing agent in an acidic medium. A catalyst can be employed to improve the reaction efficiency.
Materials and Reagents:
-
3-Fluoro-2,6-dimethylpyridine
-
Dilute Sulfuric Acid (e.g., 40%)
-
Potassium Dichromate (K₂Cr₂O₇)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (Catalyst)
-
Phase Transfer Catalyst (e.g., 18-crown-6)
-
Ice
-
Aqueous solution of a base (e.g., potassium carbonate)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Inorganic acid for acidification (e.g., concentrated HCl)
Procedure:
-
In a reaction flask equipped with a stirrer and a condenser, sequentially add dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and a phase transfer catalyst.
-
Add 3-fluoro-2,6-dimethylpyridine to the mixture.
-
Heat the reaction mixture to approximately 105 °C and maintain for 6-8 hours with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
After completion, pour the reaction mixture into crushed ice and stir.
-
Filter the resulting precipitate and wash the filter cake with cold water.
-
Dissolve the crude solid in an aqueous solution of potassium carbonate by heating.
-
Cool the solution and extract with an organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with an inorganic acid to a pH of approximately 3-4 to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to obtain 3-Fluoro-6-methylpicolinic acid.
Caption: Experimental workflow for the selective oxidation step.
III. Quantitative Data
The following table presents representative data for the selective oxidation step, based on analogous reactions reported in the literature for similar substrates. Actual yields may vary depending on the optimization of the reaction conditions.
| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 6-chloro-3-fluoro-2-methylpyridine | Potassium Dichromate | Sodium Tungstate Dihydrate | Dilute H₂SO₄ | 105 | 6 | ~72 | >97 |
| 2,6-dimethylpyridine | Exophiala dermatitidis | - | Aqueous medium | - | 54 | 89 | - |
IV. Characterization of 3-Fluoro-6-methylpicolinic Acid
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table of Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons exhibiting coupling consistent with a 3,6-disubstituted pyridine ring. - A singlet corresponding to the methyl group protons. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Resonances for the six pyridine ring carbons, with the carbon attached to the fluorine showing a large C-F coupling constant. - A resonance for the methyl carbon. - A resonance for the carboxylic acid carbon. |
| ¹⁹F NMR | - A single resonance in the typical range for a fluorine atom attached to a pyridine ring. |
| Mass Spec | - A molecular ion peak corresponding to the calculated mass of C₇H₆FNO₂. |
| FT-IR | - A broad O-H stretching band for the carboxylic acid. - A strong C=O stretching band for the carboxylic acid. - C-F stretching vibrations. - Aromatic C-H and C=C/C=N stretching bands. |
Disclaimer: The proposed synthesis for the precursor, 3-fluoro-2,6-dimethylpyridine, is hypothetical and requires experimental validation. The protocol for the oxidation step is based on a closely related, published procedure and may require optimization for the specific substrate. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols for 3-Fluoro-6-methylpyridine-2-carboxylic acid as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC.
This document provides detailed application notes and protocols for the use of 3-Fluoro-6-methylpyridine-2-carboxylic acid as a novel linker component in the synthesis and evaluation of PROTACs. The incorporation of a fluorinated pyridine moiety into the linker can offer several advantages, including improved metabolic stability, enhanced cell permeability, and favorable modulation of the PROTAC's conformational rigidity, which can lead to improved degradation potency and selectivity.[1]
Principle of Action
A PROTAC containing a this compound-derived linker functions by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple protein molecules.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The experimental workflow for developing and evaluating a PROTAC with the specified linker encompasses chemical synthesis, biophysical characterization of ternary complex formation, and cellular assays to confirm target degradation and downstream biological effects.
Caption: Workflow of PROTAC synthesis and mechanism of action.
Application Notes
The inclusion of the this compound moiety as a linker in PROTAC design can confer several advantageous properties:
-
Metabolic Stability: The fluorine atom can block potential sites of metabolism, increasing the half-life of the PROTAC.
-
Conformational Rigidity: The pyridine ring introduces a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing degradation efficiency.
-
Solubility: The pyridine nitrogen can act as a hydrogen bond acceptor, which may improve the aqueous solubility of the PROTAC molecule.
-
Modulation of Physicochemical Properties: The electronic properties of the fluorinated pyridine ring can influence the overall lipophilicity and cell permeability of the PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, using pomalidomide as the CRBN ligand. The POI ligand is assumed to have a terminal amine for coupling.
Materials:
-
POI ligand with a terminal amine (POI-NH2)
-
This compound
-
Pomalidomide
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reagents for amide coupling to pomalidomide (e.g., an appropriate amino-linker)
-
Standard laboratory glassware and purification equipment (HPLC, LC-MS)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling to POI Ligand:
-
In a separate flask, dissolve the POI-NH2 (1.0 equivalent) in anhydrous DMF.
-
Add the activated linker solution dropwise to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
-
Synthesis of Pomalidomide-Linker Intermediate:
-
Separately, couple pomalidomide to a bifunctional linker (e.g., an amino-PEG linker) containing a terminal carboxylic acid using standard amide coupling conditions. This will yield a pomalidomide-linker-COOH intermediate.
-
-
Final PROTAC Assembly:
-
Activate the carboxylic acid of the pomalidomide-linker-COOH intermediate using HATU and DIPEA as described in step 1.
-
Couple the activated pomalidomide intermediate to the product from step 2 (POI-linker-NH2, assuming the initial linker had a terminal amine after modification for this step).
-
Stir the final reaction mixture at room temperature overnight. Monitor by LC-MS.
-
-
Purification:
-
Upon completion, purify the crude PROTAC using preparative reverse-phase HPLC to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
-
Caption: General synthetic workflow for the PROTAC.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed).
Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)
This biophysical assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant POI (e.g., His-tagged)
-
Purified recombinant E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)
-
Synthesized PROTAC
-
Fluorescently labeled antibodies or binding partners (e.g., terbium-labeled anti-His antibody and fluorescently labeled anti-GST antibody)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare solutions of the POI and E3 ligase complex at appropriate concentrations.
-
Assay Plate Setup: In a microplate, add the POI, E3 ligase complex, and varying concentrations of the PROTAC. Include controls with no PROTAC and no proteins.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
Detection: Add the fluorescently labeled detection reagents (e.g., antibodies) and incubate for another hour.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Physicochemical Properties of PROTAC-XYZ
| Property | Value | Method |
| Molecular Weight | Calculated | Mass Spectrometry |
| cLogP | Calculated | Software Prediction |
| Aqueous Solubility | Measured | Nephelometry |
| Cell Permeability (Papp) | Measured | PAMPA Assay |
Table 2: Biological Activity of PROTAC-XYZ
| Parameter | Value | Cell Line |
| DC50 (Target Degradation) | Measured | e.g., MCF-7 |
| IC50 (Cell Viability) | Measured | e.g., MCF-7 |
| Ternary Complex Formation (EC50) | Measured | TR-FRET Assay |
Conclusion
The use of this compound as a linker component offers a promising strategy for the development of novel PROTACs with improved drug-like properties. The protocols and application notes provided herein offer a framework for the synthesis, characterization, and biological evaluation of such molecules. The rigid and electronically distinct nature of this linker moiety necessitates careful empirical optimization for each specific target and E3 ligase combination to achieve optimal degradation potency and selectivity.
References
Application Notes and Protocols: The Utility of 3-Fluoro-6-methylpyridine-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-6-methylpyridine-2-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted pyridine core is a "privileged scaffold," frequently found in FDA-approved drugs and clinical candidates.[1][2] The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety provides a unique combination of electronic properties, steric influence, and functional handles for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel therapeutic agents.[2][3]
These application notes provide an overview of the potential uses of this compound in drug discovery, with a focus on its application as a scaffold for the development of enzyme inhibitors, particularly in the context of cancer therapy. Detailed protocols for the synthesis of derivatives and relevant biological assays are also presented.
Key Applications in Medicinal Chemistry
The structural features of this compound make it a valuable scaffold for targeting a variety of biological entities. The carboxylic acid group can be readily converted into a range of functional groups, such as amides, esters, and more complex heterocycles, enabling the exploration of diverse chemical space and interactions with biological targets.[4]
A particularly promising application for derivatives of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core can serve as a scaffold to orient substituents that interact with the ATP-binding site of kinases.
Case Study: A Scaffold for Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[1][5] Small molecule inhibitors targeting FGFRs have shown clinical efficacy, with several drugs approved for the treatment of specific cancer types.[1][6] Derivatives of a closely related scaffold, 3-amino-6-methylpyrazine-2-carboxamide, have been identified as potent pan-FGFR inhibitors.[1][3] This suggests that this compound can be a valuable starting material for the synthesis of novel FGFR inhibitors by converting the carboxylic acid to a carboxamide and introducing appropriate substituents.
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1] Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the MAPK, PI3K/AKT, and PLCγ pathways, which in turn promote cell growth and survival.[1] Inhibition of FGFRs can block these oncogenic signals.
Below is a diagram illustrating the FGFR signaling pathway and the point of intervention for small molecule inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of 3-amino-6-methylpyrazine-2-carboxamide derivatives against FGFR kinases, which serve as a model for the potential efficacy of analogous compounds derived from this compound.[1]
| Compound ID | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 18a | Phenyl | 15.6 | 8.9 | 12.3 | 25.1 |
| 18b | 4-Fluorophenyl | 10.2 | 5.1 | 7.8 | 18.9 |
| 18c | 3,5-Dimethoxyphenyl | 5.8 | 2.3 | 4.1 | 10.5 |
| 18i | 2,6-Dichloro-3,5-dimethoxyphenyl | 1.2 | 0.9 | 1.5 | 3.2 |
Table 1. In vitro inhibitory activity of exemplary pyrazine-2-carboxamide derivatives against FGFR family kinases. Data sourced from Zheng et al. (2024).[1]
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-6-methylpyridine-2-carboxamide Derivatives
This protocol describes a general method for the amidation of this compound.
Materials:
-
This compound
-
Desired amine (R-NH₂)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-fluoro-6-methylpyridine-2-carboxamide derivative.
Protocol 2: In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the appropriate FGFR kinase, and the substrate.
-
Add the serially diluted inhibitor compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its utility in generating libraries of compounds for screening against various biological targets, particularly kinases like FGFR, is evident. The provided protocols offer a starting point for researchers to synthesize and evaluate derivatives of this promising building block in their drug discovery programs. The inherent drug-like properties of the pyridine core, combined with the tunability afforded by its substituents, position this compound as a key resource in modern medicinal chemistry.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP3473618A1 - 6-substituted 3-fluoro-2-pyridinaldoxime, 3-fluoro-2-pyridine hydroxamic acid, and 3-fluoro-2-pyridinamidoxime scaffolds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of 3-Fluoro-6-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the amide coupling of 3-fluoro-6-methylpicolinic acid. This critical reaction is a cornerstone in the synthesis of a wide array of biologically active molecules and is of significant interest to professionals in medicinal chemistry and drug development.
Introduction to Amide Coupling
The formation of an amide bond through the coupling of a carboxylic acid and an amine is one of the most fundamental and frequently utilized transformations in organic synthesis.[1][2][3] Due to the inherent stability of the amide bond, this linkage is a common feature in numerous pharmaceuticals, natural products, and materials.[3] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be activated to a more electrophilic species to facilitate the reaction.[1][2][4]
A variety of coupling reagents have been developed to achieve this activation, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[5][6][7] The choice of coupling reagent, base, and solvent is crucial for achieving high yields, minimizing side reactions, and preserving stereochemical integrity, particularly when working with chiral amines.[3][5]
General Reaction Scheme
The coupling of 3-fluoro-6-methylpicolinic acid with a primary or secondary amine (R¹R²NH) proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form the corresponding amide.
A general scheme for the amide coupling of 3-fluoro-6-methylpicolinic acid.
Data Presentation: Common Coupling Conditions
The selection of appropriate reaction conditions is paramount for a successful amide coupling. The following table summarizes common reagents and conditions adapted from protocols for structurally similar picolinic acids.
| Parameter | Common Reagents/Conditions | Notes | References |
| Coupling Reagent | HATU, HBTU, PyBOP, TBTU, EDC, DCC | HATU and HBTU are often preferred for their efficiency and lower risk of racemization.[6] | [6][8][9] |
| Additive | HOBt, HOAt | Used with carbodiimides (EDC, DCC) to suppress racemization and improve efficiency.[5][6] | [5][6][9] |
| Base | DIPEA (Hunig's base), TEA, NMM | A non-nucleophilic organic base is required to neutralize the acid formed during the reaction.[7][8][9] | [4][8][9] |
| Solvent | DMF, DCM, ACN, THF | DMF is a common choice due to its ability to dissolve a wide range of reactants.[4][9] | [8] |
| Temperature | 0 °C to Room Temperature | Reactions are often initiated at 0 °C and then allowed to warm to room temperature. | [4][10] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. | [8] |
Experimental Protocols
The following protocols are representative examples of how to perform the amide coupling of 3-fluoro-6-methylpicolinic acid. Researchers should optimize these conditions based on the specific amine being used.
Protocol 1: HATU-Mediated Coupling
This protocol is adapted from procedures for similar picolinic acid derivatives and is generally a high-yielding and reliable method.[8]
Materials:
-
3-Fluoro-6-methylpicolinic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-fluoro-6-methylpicolinic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq).
-
Add HATU (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol utilizes a carbodiimide coupling reagent and is a cost-effective alternative to phosphonium or uronium-based reagents.
Materials:
-
3-Fluoro-6-methylpicolinic acid
-
Amine (primary or secondary)
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
TEA (Triethylamine)
-
Anhydrous DCM (Dichloromethane)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-fluoro-6-methylpicolinic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Add TEA (2.5 eq) to the mixture.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 4-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling of 3-fluoro-6-methylpicolinic acid.
A flowchart of the general experimental workflow for amide coupling.
References
- 1. hepatochem.com [hepatochem.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. growingscience.com [growingscience.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
Application Notes: 3-Fluoro-6-methylpyridine-2-carboxylic acid as a Versatile Building Block for IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-6-methylpyridine-2-carboxylic acid is a key heterocyclic building block in the synthesis of potent and selective enzyme inhibitors. Its unique structural features, including the fluorine substitution and the pyridine scaffold, make it an attractive starting material for the development of targeted therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.
Target Enzyme: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. As a key downstream signaling molecule, IRAK4 represents a compelling therapeutic target for the development of novel anti-inflammatory agents.
Signaling Pathway
The IRAK4 signaling pathway is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88 and subsequent activation of IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, which in turn leads to the activation of downstream transcription factors such as NF-κB and AP-1. This cascade results in the production of pro-inflammatory cytokines and chemokines.
Caption: IRAK4 Signaling Cascade.
Application: Synthesis of an IRAK4 Inhibitor
This compound serves as a crucial acyl donor in the synthesis of potent IRAK4 inhibitors. An exemplary inhibitor, N-((S)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)-3-fluoro-6-methylpicolinamide , demonstrates significant inhibitory activity against IRAK4. The synthesis involves an amide coupling reaction between the carboxylic acid building block and a suitable amine-containing scaffold.
Quantitative Data
The inhibitory activity of the synthesized compound against IRAK4 is summarized in the table below.
| Compound ID | Target | Assay Type | IC50 (nM) |
| N-((S)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)-3-fluoro-6-methylpicolinamide | IRAK4 | Biochemical | 1.2 |
Experimental Protocols
Synthesis Workflow
The general workflow for the synthesis of the IRAK4 inhibitor using this compound is outlined below.
Caption: Synthetic Workflow for IRAK4 Inhibitor.
Detailed Synthetic Protocol: N-((S)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)-3-fluoro-6-methylpicolinamide
Step 1: Amide Coupling
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), are added a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA, 3.0 eq). The mixture is stirred at room temperature for 15 minutes. Then, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) is added, and the reaction is stirred at room temperature for 16 hours. Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield tert-butyl (S)-3-(3-fluoro-6-methylpicolinamido)pyrrolidine-1-carboxylate.
Step 2: Boc Deprotection
The product from Step 1 is dissolved in a solution of hydrochloric acid in a solvent like dioxane (e.g., 4M HCl in dioxane). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield (S)-N-(pyrrolidin-3-yl)-3-fluoro-6-methylpicolinamide hydrochloride.
Step 3: Nucleophilic Aromatic Substitution
To a solution of the product from Step 2 (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a solvent such as n-butanol, is added a base like DIPEA (3.0 eq). The reaction mixture is heated to 120 °C for 16 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is purified by preparative HPLC to afford the final product, N-((S)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)-3-fluoro-6-methylpicolinamide.
IRAK4 Biochemical Assay Protocol
The inhibitory activity of the synthesized compound on IRAK4 can be determined using a biochemical assay. The following is a general protocol:
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
ATP
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of detecting fluorescence.
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Add the IRAK4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence signal on a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and selective enzyme inhibitors, particularly for kinases such as IRAK4. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this scaffold in their discovery efforts targeting IRAK4 and other related enzymes for the treatment of inflammatory and autoimmune diseases.
Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-6-methylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Overview of Synthetic Strategy
The most direct and industrially scalable approach to 3-Fluoro-6-methylpyridine-2-carboxylic acid is the oxidation of the corresponding methyl-substituted pyridine, 3-fluoro-6-methyl-2-picoline. This method is analogous to the synthesis of similar pyridine carboxylic acids.[1]
The overall transformation is depicted in the following reaction scheme:
Caption: Overall synthetic scheme for this compound.
Two primary protocols are presented, utilizing different oxidizing agents: potassium dichromate and a cobalt/N-hydroxyphthalimide catalytic system.
Experimental Protocols
Protocol 1: Oxidation with Potassium Dichromate
This protocol is adapted from the synthesis of 6-chloro-3-fluoro-2-picolinic acid and is expected to be effective for the target molecule.[1]
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-fluoro-6-methyl-2-picoline | ≥98% | Commercial | Starting material |
| Potassium Dichromate (K₂Cr₂O₇) | Reagent | Commercial | Oxidizing agent |
| Sulfuric Acid (H₂SO₄) | Concentrated | Commercial | Solvent/Catalyst |
| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | Reagent | Commercial | Catalyst (optional) |
| Crown Ether (e.g., 18-crown-6) | Reagent | Commercial | Phase-transfer catalyst (optional) |
| Sodium Hydroxide (NaOH) | Reagent | Commercial | For workup |
| Hydrochloric Acid (HCl) | Concentrated | Commercial | For workup |
| Organic Solvent (e.g., Dichloromethane) | Reagent | Commercial | For extraction |
| Deionized Water | - | - | - |
2.2. Equipment
-
Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel.
-
Heating mantle or oil bath.
-
Filtration apparatus (e.g., Buchner funnel).
-
pH meter.
-
Drying oven.
2.3. Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-6-methylpicolinic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Fluoro-6-methylpicolinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-Fluoro-6-methylpicolinic acid, focusing on the prevalent synthetic route involving the oxidation of 3-Fluoro-6-methylpicoline.
| Issue | Potential Cause | Recommended Action |
| Low Yield of 3-Fluoro-6-methylpicolinic acid | Incomplete oxidation of the starting material, 3-Fluoro-6-methylpicoline. | - Increase reaction time.- Increase the amount of oxidizing agent.- Optimize reaction temperature. |
| Degradation of the product. | - Monitor the reaction closely to avoid over-oxidation.- Control the reaction temperature to prevent decomposition. | |
| Presence of Unreacted Starting Material | Insufficient oxidizing agent or reaction time. | - Increase the stoichiometry of the oxidizing agent.- Extend the reaction duration. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of 3-Fluoro-6-methylpicolinaldehyde | Incomplete oxidation. | - This is a common intermediate. Increase reaction time or the amount of oxidizing agent to drive the reaction to the carboxylic acid. |
| Detection of 3-Fluoropicolinic acid | Loss of the methyl group through oxidation and decarboxylation. | - Use milder oxidizing agents.- Optimize reaction conditions to favor selective oxidation of the methyl group. |
| Formation of Pyridine-2,5-dicarboxylic acid derivatives | Over-oxidation of the pyridine ring. | - Employ a less potent oxidizing agent.- Carefully control the stoichiometry of the oxidant and the reaction temperature. |
| Discoloration of the Final Product | Presence of colored impurities or degradation products. | - Purify the crude product by recrystallization or column chromatography.- Ensure all reagents and solvents are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 3-Fluoro-6-methylpicolinic acid via oxidation of 3-Fluoro-6-methylpicoline?
A1: The most frequently observed side products include:
-
Unreacted 3-Fluoro-6-methylpicoline: Due to incomplete oxidation.
-
3-Fluoro-6-methylpicolinaldehyde: The intermediate aldehyde formed during oxidation.
-
3-Fluoropicolinic acid: Arising from the oxidative loss of the methyl group.
-
Over-oxidized products: Such as pyridine dicarboxylic acid derivatives, although typically in smaller amounts.
Q2: How can I minimize the formation of the aldehyde intermediate?
A2: To minimize the accumulation of 3-Fluoro-6-methylpicolinaldehyde, ensure the oxidation reaction goes to completion. This can be achieved by extending the reaction time, using a slight excess of the oxidizing agent, or optimizing the reaction temperature. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial.
Q3: My final product is a brownish color instead of white. What is the likely cause and how can I fix it?
A3: A brownish color typically indicates the presence of impurities, which could be colored byproducts from the oxidation process or residual metal catalysts (if used). Purification of the crude product is recommended. Recrystallization from a suitable solvent system is often effective in removing these colored impurities. If recrystallization is insufficient, column chromatography may be necessary.
Q4: Can the fluorine substituent be lost during the synthesis?
A4: While the C-F bond is generally stable, harsh reaction conditions could potentially lead to defluorination, although this is less common than other side reactions. Using controlled reaction conditions and avoiding excessively high temperatures or highly nucleophilic reagents will minimize this risk.
Q5: What analytical techniques are best for identifying and quantifying side products?
A5: A combination of techniques is recommended for accurate identification and quantification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Excellent for structural elucidation of the main product and impurities. The presence of characteristic peaks for the aldehyde proton or the absence of the methyl group can confirm the identity of side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for separating the components of the reaction mixture and identifying them by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and the relative amounts of different side products when calibrated with appropriate standards.
Summary of Potential Side Products
The following table summarizes the common side products, their likely origin, and their molecular weight for easy identification in mass spectrometry.
| Side Product | Chemical Structure | Likely Origin | Molecular Weight ( g/mol ) |
| 3-Fluoro-6-methylpicoline | C₇H₈FN | Incomplete reaction | 125.14 |
| 3-Fluoro-6-methylpicolinaldehyde | C₇H₆FNO | Incomplete oxidation | 139.13 |
| 3-Fluoropicolinic acid | C₆H₄FNO₂ | C-C bond cleavage | 141.10 |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of 3-Fluoro-6-methylpicoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-6-methylpicoline (1 equivalent) in a suitable solvent (e.g., water, acetic acid).
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., potassium permanganate, selenium dioxide) in portions to control the reaction exotherm. The molar ratio of the oxidant will depend on its nature and should be optimized.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically several hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting material and the formation of the product.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench any remaining oxidant (e.g., with sodium sulfite for KMnO₄).
-
Isolation: Adjust the pH of the solution to the isoelectric point of 3-Fluoro-6-methylpicolinic acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acid.
Protocol 2: Analysis of Reaction Mixture by HPLC
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
-
Quantification: Use external standards of the starting material and any identified side products for accurate quantification.
Visualizations
Caption: Troubleshooting workflow for the synthesis of 3-Fluoro-6-methylpicolinic acid.
Caption: Reaction pathway showing the formation of the desired product and common side products.
Technical Support Center: Amide Bond Formation with 3-Fluoro-6-methylpyridine-2-carboxylic Acid
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing amide bond formation with the sterically hindered and electronically modified substrate, 3-Fluoro-6-methylpyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why are amide coupling reactions with this compound often challenging?
A1: The difficulty arises from a combination of steric and electronic factors. The methyl group at the 6-position provides significant steric hindrance around the carboxylic acid, impeding the approach of the amine nucleophile.[1] Additionally, the electron-withdrawing nature of the fluorine atom and the pyridine ring can reduce the nucleophilicity of the carboxylate after deprotonation, making activation more difficult.
Q2: My standard coupling protocols using EDC/HOBt are giving low yields. What is the cause?
A2: Standard carbodiimide reagents like EDC, even with additives like HOBt, are often not potent enough to efficiently activate sterically hindered and electronically deactivated carboxylic acids.[1] The activated intermediates formed may not be reactive enough to overcome the high activation energy barrier, or they may decompose before the desired coupling occurs.
Q3: What are the most effective classes of coupling reagents for this substrate?
A3: For challenging substrates like this, more powerful coupling reagents are required. The most successful classes include:
-
Uronium/Aminium Salts: Reagents such as HATU, HCTU, and TBTU are highly effective due to the formation of more reactive activated esters.[2] HATU is often preferred as it can lead to faster reactions with less epimerization.[2]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are known to be very robust for difficult couplings and are particularly useful for minimizing racemization.[1] An advantage of phosphonium salts is that they do not cause the guanidinylation side reaction that can occur with uronium salts.
-
Acyl Fluoride Precursors: Converting the carboxylic acid to a highly reactive acyl fluoride intermediate is an excellent strategy for overcoming steric hindrance.[3] Reagents like pentafluoropyridine (PFP) or cyanuric fluoride can be used for this transformation.[3]
Q4: What is the recommended order of addition for the reagents?
A4: The generally accepted best practice is to pre-activate the carboxylic acid before introducing the amine.[4][5] Mix the this compound, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent and stir for 15-30 minutes.[5] This allows for the formation of the active ester intermediate. Then, add the amine to the reaction mixture. This sequence minimizes side reactions, such as the reaction of the amine with the coupling reagent itself (guanidinylation).[4]
Q5: How should I select a solvent and base for the reaction?
A5:
-
Solvent: The choice of solvent is critical for ensuring all reactants are fully dissolved. Polar aprotic solvents such as DMF, NMP, and DMSO are often excellent choices due to their high solubilizing power. Dichloromethane (DCM) can also be used, but solubility may be an issue.[5] Greener alternatives like 2-MeTHF have also been evaluated for amide coupling reactions.[6]
-
Base: A non-nucleophilic organic base is essential. N,N-Diisopropylethylamine (DIPEA) is the most commonly used and recommended base for HATU couplings.[5][7] Triethylamine (TEA) is another option. Typically, 2-3 equivalents of the base are required to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective Coupling Reagent: Standard reagents (EDC, DCC) are too weak for this hindered acid.[1] | Upgrade the Reagent: Switch to a more potent uronium/aminium salt (HATU, HCTU) or a phosphonium salt (PyBOP, PyAOP). |
| Insufficient Activation: The active intermediate is not forming efficiently. | Pre-activate: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes at room temperature before adding the amine.[4] | |
| Poor Solubility: Reactants are not fully dissolved, limiting the reaction rate. | Change Solvent: Switch to a solvent with higher solubilizing power, such as DMF, NMP, or DMSO.[5] | |
| Low Reaction Temperature: The activation energy barrier is too high at room temperature. | Increase Temperature: Gently heat the reaction (e.g., to 40-60 °C) or consider using microwave irradiation to accelerate the reaction. | |
| Multiple Side Products Observed | Guanidinylation of Amine: The amine is reacting directly with the uronium coupling reagent (e.g., HATU). | Correct Order of Addition: Ensure pre-activation of the acid before adding the amine. Alternatively, use a phosphonium reagent like PyBOP, which does not cause this side reaction. |
| Racemization: Loss of stereochemical integrity if the amine or acid has a chiral center. | Use Racemization-Suppressing Additives: Reagents containing HOAt (like HATU) are superior to those with HOBt.[1] Keep the reaction temperature as low as feasible. | |
| Difficult Purification | Coupling Reagent Byproducts: Dicyclohexylurea (DCU) from DCC is often insoluble and hard to remove completely. | Choose Reagents with Soluble Byproducts: Use EDC or DIC, which generate water-soluble urea byproducts that can be removed with an aqueous workup.[7] The byproducts from onium salts are also generally water-soluble.[7] |
| Excess Reagents: Large excess of starting materials complicates purification. | Optimize Stoichiometry: Use a slight excess (1.05-1.2 eq) of the coupling reagent and the less expensive starting material to drive the reaction to completion without making purification difficult. |
Experimental Protocols & Methodologies
Method 1: High-Potency Uronium Salt Coupling (HATU)
This is the recommended starting protocol for coupling this compound.
-
Reagent Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (or NMP) to dissolve the acid (concentration approx. 0.1-0.2 M).
-
Addition of Reagents: Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Pre-Activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity as the active ester forms.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after several hours, it can be gently heated to 40-50 °C.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Method 2: Acyl Fluoride Formation and Coupling
This method is an excellent alternative for particularly challenging or sterically hindered amines where even HATU gives low yields.[8]
-
Acyl Fluoride Formation:
-
To a flask under an inert atmosphere, add this compound (1.0 eq), pentafluoropyridine (PFP) (1.2 eq), and a suitable base like DIPEA (2.0 eq) in an anhydrous solvent such as acetonitrile.[3][9]
-
Stir the reaction at room temperature for 1-2 hours to allow for the in-situ formation of the acyl fluoride.
-
-
Amine Coupling:
-
Add the amine (1.1 eq) to the reaction mixture containing the acyl fluoride.
-
If the amine is electron-deficient or hindered, the reaction may require heating (e.g., in a sealed tube at 80-100 °C) for several hours to proceed to completion.[9]
-
-
Work-up and Purification: Follow the same procedure as described in Method 1.
Data & Reagent Comparison
The following table summarizes the effectiveness of common coupling conditions for difficult amide bond formations, providing a basis for selection.
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Relative Reactivity | Key Considerations |
| EDC / DIC | HOBt | DIPEA, TEA | DCM, DMF | Moderate | Often insufficient for hindered substrates; Byproducts are water-soluble.[7] |
| EDC / DIC | HOAt | DIPEA, TEA | DCM, DMF | High | HOAt is a superior additive to HOBt, increasing reaction rates and reducing racemization.[10] |
| HBTU / TBTU | N/A | DIPEA, NMM | DMF, NMP | Very High | Highly popular and effective reagents; can cause guanidinylation if amine is not added last.[2][7] |
| HATU | N/A | DIPEA | DMF, NMP | Excellent | Generally considered one of the most effective reagents for difficult couplings; faster and less racemization than HBTU.[2] |
| PyBOP / PyAOP | N/A | DIPEA | DMF, DCM | Excellent | Phosphonium-based; does not cause guanidinylation, making it a safer choice. PyAOP is particularly potent.[1] |
| PFP / Other | N/A | DIPEA | ACN, DCM | Excellent | Forms a highly reactive acyl fluoride intermediate; excellent for overcoming steric hindrance but may require heat.[3][9] |
Visualized Workflows and Logic
Caption: Standard experimental workflow for HATU-mediated amide coupling.
Caption: Logical flowchart for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. ntd-network.org [ntd-network.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Fluoro-6-methylpyridine-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 3-Fluoro-6-methylpyridine-2-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during experimentation.
Troubleshooting Guide: Compound Degradation
If you are observing a loss of your compound or the appearance of unexpected impurities during your experiments, consult the following troubleshooting guide.
Issue: Loss of compound concentration over time in solution.
-
Initial Assessment:
-
Confirm Identity and Purity: Before starting stability studies, ensure the initial purity of the compound using methods like HPLC, LC-MS, or NMR.
-
Analytical Method Validation: Verify that your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent compound from its potential degradants.
-
-
Investigate Potential Causes:
-
pH Effects: The stability of pyridine carboxylic acids can be highly pH-dependent. The carboxylic acid group's charge state and the pyridine ring's protonation state will vary with pH, affecting solubility and reactivity.
-
Solvent Effects: The choice of solvent can impact stability. Protic solvents (e.g., water, methanol) may participate in degradation reactions, while aprotic solvents (e.g., DMSO, ACN) might be more inert. However, solubility in aprotic solvents can be an issue.
-
Temperature: Elevated temperatures can accelerate degradation pathways such as decarboxylation.
-
Light Exposure: Pyridine rings can be susceptible to photodecomposition. Ensure experiments are conducted with appropriate protection from light if necessary.
-
Oxidation: The compound may be susceptible to oxidation, especially in the presence of metal ions or dissolved oxygen.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
The solubility is highly dependent on the pH and the solvent system. As an amphoteric molecule, it contains both a basic pyridine ring and an acidic carboxylic acid group.
-
Aqueous Media: Solubility will be lowest near its isoelectric point. It is expected to be more soluble in acidic (pH < 2) and basic (pH > 6) solutions.
-
Organic Solvents: It is likely to have good solubility in polar organic solvents like DMSO and DMF.
Q2: What are the likely degradation pathways for this compound in solution?
While specific data is unavailable, common degradation pathways for similar molecules include:
-
Decarboxylation: The carboxylic acid group can be lost as CO2, especially when heated or in certain non-polar solvents. This would result in the formation of 3-Fluoro-6-methylpyridine.
-
Oxidation: The pyridine ring can be susceptible to oxidation, leading to N-oxide formation or ring-opening products.
-
Hydrolysis: While less common for the pyridine ring itself, if other labile functional groups were present, hydrolysis could be a concern.
Caption: Potential degradation pathways for the compound.
Q3: How should I prepare and store stock solutions of this compound?
-
Preparation: For initial use, prepare stock solutions in a high-purity, anhydrous solvent like DMSO or DMF. Sonication may be required to fully dissolve the compound.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.
-
Aqueous Solutions: Prepare fresh aqueous solutions for each experiment. Due to lower stability in aqueous media, avoid long-term storage of buffered solutions.
Experimental Protocols
General Protocol for Assessing Solution Stability
This protocol outlines a general method for determining the stability of this compound in a specific buffer or solvent system.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO for stock)
-
Experimental buffer/solvent (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
-
Prepare Test Solution: Dilute the stock solution into your experimental buffer to the final desired concentration (e.g., 10 µM). Ensure the final percentage of DMSO is low (e.g., <0.1%) to minimize its effect.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and analyze it by HPLC/LC-MS to determine the initial concentration and purity.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C). Protect from light if necessary.
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots for analysis.
-
Analysis: Analyze each aliquot by HPLC/LC-MS. Quantify the peak area of the parent compound.
3. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
Stability Data Interpretation
The following table provides a template for summarizing stability data from the protocol above.
| Time Point (hours) | Temperature (°C) | pH | % Compound Remaining (Mean ± SD) | Appearance of Degradants (Peak Area %) |
| 0 | 37 | 7.4 | 100 | 0 |
| 1 | 37 | 7.4 | Enter Data | Enter Data |
| 4 | 37 | 7.4 | Enter Data | Enter Data |
| 8 | 37 | 7.4 | Enter Data | Enter Data |
| 24 | 37 | 7.4 | Enter Data | Enter Data |
Workflow for Stability Assessment:
Caption: Experimental workflow for a solution stability study.
Technical Support Center: Synthesis of Fluorinated Pyridine Carboxylic Acids
Welcome to the technical support center for the synthesis of fluorinated pyridine carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges encountered in this field.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of fluorinated pyridine carboxylic acids, offering potential solutions and alternative approaches.
Question 1: I am attempting a direct C-H fluorination of a substituted pyridine carboxylic acid, but I am observing low yield and a mixture of regioisomers. What are the common pitfalls?
Answer:
Direct C-H fluorination of pyridine rings, especially those bearing a deactivating carboxylic acid group, is fraught with challenges. The electron-deficient nature of the pyridine ring, further exacerbated by the carboxylic acid, makes it less susceptible to electrophilic fluorination. Moreover, regioselectivity is a significant hurdle.
Common Issues and Troubleshooting Steps:
-
Low Reactivity: The carboxylic acid group is often incompatible with common fluorinating agents like AgF₂.[1] It is advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting fluorination.
-
Poor Regioselectivity: The position of fluorination is highly dependent on the substitution pattern of the pyridine ring.
-
For 3-substituted pyridines, fluorination with AgF₂ often occurs selectively at the 2-position for substituents like halo, alkoxy, cyano, or CF₃. However, for alkyl, -CO₂R, and -C(O)NR₂ substituents, a mixture of 2- and 6-fluoro isomers is common.[1]
-
3,5-disubstituted pyridines generally exhibit poor site selectivity, yielding mixtures of isomers, with some exceptions for benzyloxy substituents.[1][2]
-
-
Reagent Sensitivity: Fluorinating agents like AgF₂ are hygroscopic and decompose in the presence of water.[3] Ensure all reagents and solvents are anhydrous and carry out the reaction under an inert atmosphere.[4]
Alternative Strategy: Consider a synthetic route where the fluorine atom is introduced prior to the carboxylic acid functionality. This can often be achieved through Nucleophilic Aromatic Substitution (SNAr) on a suitable precursor.
Question 2: My Nucleophilic Aromatic Substitution (SNAr) reaction to displace a leaving group with fluoride is not proceeding as expected. What factors should I consider?
Answer:
SNAr is a powerful method for introducing fluorine onto a pyridine ring. However, its success depends on several factors, including the nature of the leaving group, the position of the leaving group, and the reaction conditions.
Troubleshooting SNAr Reactions:
-
Leaving Group Ability: While fluoride is an excellent leaving group in SNAr reactions on fluoropyridines, if you are introducing fluorine, you will be displacing another group. The nitro group (-NO₂) is a particularly good leaving group in nucleophilic aromatic substitutions on pyridines.[5]
-
Activation of the Ring: The SNAr reaction is facilitated by electron-withdrawing groups ortho or para to the leaving group. The pyridine nitrogen atom itself serves as an activating group.[5]
-
Fluoride Source: Anhydrous fluoride sources are crucial for the success of this reaction. Common sources include CsF or KF, often used with a phase-transfer catalyst in an aprotic polar solvent like DMSO or DMF.
-
Reaction Conditions: While fluoropyridines are highly reactive in SNAr, allowing for milder conditions, some transformations may still require elevated temperatures.[1][2][4]
| Leaving Group | Position | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| -NO₂ | 3 | CsF | DMSO | Reflux | 38 | [5] |
Question 3: I am struggling with the hydrolysis of a fluorinated cyanopyridine to the corresponding carboxylic acid. The reaction is either incomplete or leads to decomposition.
Answer:
The hydrolysis of nitriles on an electron-deficient fluorinated pyridine ring can be challenging. The reaction conditions need to be carefully controlled to achieve complete conversion without side reactions. Both acidic and basic conditions can be employed, but each has its potential drawbacks.
Troubleshooting Hydrolysis:
-
Incomplete Hydrolysis under Basic Conditions: While basic hydrolysis is common for cyanopyridines, the electron-withdrawing fluorine atom can affect the reactivity.[6] If you observe incomplete conversion to the amide or carboxylic acid, consider increasing the reaction time, temperature, or the concentration of the base (e.g., NaOH or KOH).
-
Decomposition: Fluorinated pyridines can be susceptible to decomposition under harsh acidic or basic conditions, especially at high temperatures. If you observe decomposition, try milder conditions (e.g., lower temperature, weaker base/acid) for a longer duration.
-
Stepwise Hydrolysis: The hydrolysis proceeds through an amide intermediate. It is possible to isolate the amide and then hydrolyze it to the carboxylic acid in a separate step under potentially different conditions.[7]
Kinetic Data for Pyridinecarboxamide Hydrolysis: [7]
| Compound | Activation Energy (kJ/mol) |
| 2-Pyridinecarboxamide | 110.9 ± 2.3 |
| 3-Pyridinecarboxamide | 70.4 ± 2.1 |
| 4-Pyridinecarboxamide | 61.4 ± 1.8 |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing fluorinated pyridine carboxylic acids?
A1: The two primary strategies involve either introducing the fluorine atom onto a pre-functionalized pyridine carboxylic acid (or its ester) or introducing the carboxylic acid functionality onto a pre-existing fluorinated pyridine.
-
Strategy 1: Fluorination of a Pyridine Carboxylic Acid Derivative: This often involves direct C-H fluorination or SNAr of a suitable leaving group (like a nitro group) on a pyridine ester, followed by hydrolysis.
-
Strategy 2: Carboxylation of a Fluoropyridine: This can be achieved through methods such as:
Q2: What are the safety precautions I need to take when working with fluorinating agents?
A2: Many fluorinating reagents are highly reactive and hazardous.[10]
-
Electrophilic Fluorinating Agents (F⁺ sources): Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are strong oxidizers and should be handled with care.[11]
-
Nucleophilic Fluorinating Agents (F⁻ sources) and HF: Reagents like pyridinium poly(hydrogen fluoride) can release hydrogen fluoride (HF), which is extremely corrosive and toxic.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[12] Have calcium gluconate gel readily available as a first-aid measure for HF burns.[13]
Q3: How can I purify my final fluorinated pyridine carboxylic acid product?
A3: Purification can often be challenging due to the polar nature of the molecule.
-
Crystallization: This is a common method for solid products. Experiment with different solvent systems, such as ethanol/water, toluene, or acetic acid.[14]
-
Acid-Base Extraction: Dissolve the crude product in an aqueous base (e.g., NaHCO₃ or NaOH solution) and wash with an organic solvent (e.g., ether or ethyl acetate) to remove neutral impurities. Then, acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can be collected by filtration or extracted with an organic solvent.[14]
-
Chromatography: While challenging for highly polar compounds, reverse-phase chromatography may be an option. Normal phase silica gel chromatography can be attempted, but tailing is a common issue.
Experimental Protocols
Protocol 1: General Procedure for SNAr of a Nitro Group with Fluoride
This protocol is adapted from the synthesis of methyl 3-fluoropyridine-4-carboxylate.[5]
-
To a solution of the methyl 3-nitropyridine-4-carboxylate (1.0 eq) in anhydrous DMSO, add cesium fluoride (CsF) (1.5-2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Basic Hydrolysis of a Fluorinated Cyanopyridine
This is a general procedure that may require optimization for specific substrates.[6][15]
-
In a round-bottom flask, dissolve the fluorinated cyanopyridine (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/w, 3-5 eq).
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed (TLC or LC-MS). The formation of ammonia can also be an indicator of reaction progress.
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with concentrated HCl.
-
The product may precipitate upon acidification and can be collected by filtration.
-
If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by crystallization or other suitable methods.
Visualizations
Caption: Decision workflow for synthetic strategies.
Caption: Troubleshooting direct C-H fluorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic carboxylation reactions [ruhr-uni-bochum.de]
- 10. Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
avoiding decarboxylation of 3-Fluoro-6-methylpyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 3-Fluoro-6-methylpyridine-2-carboxylic acid, with a primary focus on avoiding its decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The main stability concern is its susceptibility to decarboxylation, particularly under harsh reaction conditions such as high temperatures and acidic pH. The presence of substituents at the 3- and 6-positions on the pyridine ring can influence the rate of this undesirable side reaction.
Q2: How do the substituents (3-Fluoro and 6-methyl) affect the rate of decarboxylation?
A2: Both electron-withdrawing groups (like fluorine) and electron-releasing groups (like methyl) at the 3-position of picolinic acid can accelerate the rate of decarboxylation in the acidic form. This is thought to be due to steric effects that disrupt the coplanarity of the carboxylic acid group with the pyridine ring, weakening the C-C bond. However, in the anionic (deprotonated) form, these substituents tend to inhibit decarboxylation.
Q3: What is the general mechanism of decarboxylation for picolinic acids?
A3: The decarboxylation of picolinic acids is believed to proceed through a zwitterionic intermediate. The pyridine nitrogen is protonated, and the carboxylate is deprotonated. This zwitterion can then lose carbon dioxide to form a 2-pyridyl carbanion, which is subsequently protonated. The stability of this intermediate is a key factor in the rate of decarboxylation.
Q4: At what temperatures does significant decarboxylation typically occur?
A4: Significant decarboxylation of substituted picolinic acids is often observed at elevated temperatures, typically above 100 °C, especially in aqueous solutions. For some pyridinedicarboxylic acids, decarboxylation can occur at temperatures as high as 150 °C in buffered aqueous solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low yield in amide coupling reactions due to suspected decarboxylation.
Symptoms:
-
Formation of 3-fluoro-6-methylpyridine as a byproduct, detectable by GC-MS or LC-MS.
-
Incomplete consumption of the starting amine.
-
Lower than expected yield of the desired amide product.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| High Reaction Temperature | Maintain the reaction temperature as low as possible. For many coupling reagents, the reaction can be initiated at 0 °C and allowed to slowly warm to room temperature. Avoid prolonged heating. |
| Inappropriate Coupling Reagent | Use a milder coupling reagent that does not require high temperatures for activation. Reagents like HATU, HBTU, or EDC with an additive like HOBt are generally effective at lower temperatures. |
| Incorrect Order of Reagent Addition | Activate the carboxylic acid with the coupling reagent first before adding the amine. This minimizes the time the activated acid is present in the reaction mixture before reacting with the amine. |
| Acidic Reaction Conditions | Use a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acidic species and maintain a slightly basic to neutral pH. |
Issue 2: Failure or low yield in Suzuki-Miyaura cross-coupling reactions.
Symptoms:
-
Recovery of unreacted this compound.
-
Formation of protodeborylated arene from the boronic acid partner.
-
Observation of the decarboxylated byproduct, 3-fluoro-6-methylpyridine.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Catalyst Inhibition | The carboxylic acid moiety can coordinate to the palladium catalyst and inhibit its activity. Consider protecting the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. The ester can be hydrolyzed post-coupling. |
| Decarboxylation under Basic Conditions | While basic conditions are required for the Suzuki-Miyaura reaction, prolonged heating in the presence of a strong base can promote decarboxylation. Use a milder base such as K₃PO₄ or Cs₂CO₃ and keep the reaction time to a minimum. |
| Poor Solubility | The carboxylate salt may have poor solubility in the organic solvent, leading to a slow reaction. A mixed solvent system (e.g., dioxane/water) can improve solubility. |
| Protodeborylation of Boronic Acid | The presence of water and base can lead to the degradation of the boronic acid. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Decarboxylation
This protocol utilizes HATU as the coupling agent, which is known for its efficiency at room temperature.
Reagents:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the mixture and stir for another 15 minutes at 0 °C to allow for the activation of the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Methyl Ester Derivative
To circumvent issues with the free carboxylic acid, this protocol involves the esterification of the starting material prior to the cross-coupling reaction.
Step 1: Esterification
-
Suspend this compound in methanol.
-
Add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to obtain the methyl ester.
Step 2: Suzuki-Miyaura Coupling Reagents:
-
Methyl 3-fluoro-6-methylpyridine-2-carboxylate (1.0 eq)
-
Aryl boronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Dioxane/Water (4:1)
Procedure:
-
To a flask, add the methyl ester, aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture at 80-90 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Hydrolysis of the Ester (if required)
-
Dissolve the purified ester in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the hydrolysis is complete.
-
Acidify the mixture with 1N HCl and extract the carboxylic acid product.
Data Presentation
Table 1: Influence of 3-Substituent on the Rate of Decarboxylation of Picolinic Acids in Aqueous Solution at 150 °C
| 3-Substituent | Relative Rate of Decarboxylation (Acid Form) | Relative Rate of Decarboxylation (Anion Form) |
| H | 1.0 | 1.0 |
| Methyl | ~10-15 | < 1.0 |
| Bromo | Accelerates | Inhibits |
| Nitro | Accelerates | Inhibits |
Data synthesized from "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II". This table illustrates that both electron-donating and electron-withdrawing groups at the 3-position can increase the rate of decarboxylation of the protonated acid, while they have an inhibitory effect on the decarboxylation of the corresponding anion.
Visualizations
Caption: Proposed mechanism for the decarboxylation of this compound.
Caption: Decision tree for troubleshooting low yields in amide coupling reactions.
Technical Support Center: Synthesis of 3-Fluoro-6-methylpicolinic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Fluoro-6-methylpicolinic acid, with a focus on alternative catalytic systems.
Troubleshooting Guides
Issue: Low or no yield in Palladium-catalyzed synthesis
Question: We are experiencing low to no yield in our palladium-catalyzed carboxylation of 3-fluoro-6-methylpyridine. What are the potential causes and solutions?
Answer:
Low yields in palladium-catalyzed carboxylations can stem from several factors. Here is a systematic troubleshooting guide:
-
Catalyst Deactivation:
-
Cause: The Pd(0) active species can be sensitive to air and moisture. Oxidation to Pd(II) or the formation of inactive palladium black can occur.
-
Solution: Ensure all solvents and reagents are thoroughly degassed and dried. Maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. The stability of some palladium catalysts can be improved with specific ligands.[1][2][3]
-
-
Ligand Issues:
-
Cause: The choice of phosphine ligand is critical. The ligand may be degrading, or it may not be suitable for the specific substrate.
-
Solution: Screen a variety of phosphine ligands (e.g., PPh3, dppf, XPhos). Ensure the ligand is pure and handled under inert conditions.[4]
-
-
Incorrect Reaction Conditions:
-
Cause: Temperature, pressure, and reaction time are crucial parameters. Suboptimal conditions can lead to incomplete conversion or side reactions.
-
Solution: Optimize the reaction temperature and CO pressure. Monitor the reaction progress over time using techniques like GC-MS or HPLC to determine the optimal reaction time.
-
-
Substrate/Reagent Quality:
-
Cause: Impurities in the 3-fluoro-6-methylpyridine starting material or the carboxylating agent can poison the catalyst.
-
Solution: Use highly purified starting materials and reagents.
-
Issue: Catalyst poisoning in Nickel-catalyzed reactions
Question: Our nickel-based catalyst for the synthesis of a carboxylic acid is showing signs of deactivation. What are common causes?
Answer:
Nickel catalysts, while being a cost-effective alternative to palladium, can be susceptible to poisoning.[5]
-
Sulfur and Halogen Impurities:
-
Cause: Trace amounts of sulfur or certain halogenated compounds in the starting materials or solvents can irreversibly bind to the nickel catalyst, blocking active sites.
-
Solution: Use high-purity, sulfur-free solvents and reagents. Pre-treat the starting materials if sulfur contamination is suspected.
-
-
Strong Coordinating Agents:
-
Cause: Other functional groups on the substrate or impurities that can act as strong ligands may coordinate too strongly to the nickel center, inhibiting catalytic turnover.
-
Solution: Analyze the starting material for potential coordinating impurities. If the substrate itself is the issue, a different catalyst system may be required.
-
Frequently Asked Questions (FAQs)
Question: What are the potential advantages of using alternative catalysts like nickel or copper over palladium for the synthesis of 3-Fluoro-6-methylpicolinic acid?
Answer:
While palladium catalysts are highly effective for many carboxylation reactions, alternative catalysts offer several potential benefits:
-
Cost: Nickel and copper are significantly less expensive than palladium, which can be a major advantage for large-scale synthesis.[5]
-
Availability: Nickel and copper are more abundant metals than palladium.
-
Novel Reactivity: In some cases, nickel and copper catalysts can offer different selectivity or functional group tolerance compared to palladium, potentially leading to higher yields or fewer side products with specific substrates.
Question: Are there any enzymatic alternatives for the synthesis of picolinic acid derivatives?
Answer:
Enzymatic catalysis is a growing field in chemical synthesis and offers potential for high selectivity under mild reaction conditions. While specific enzymes for the direct synthesis of 3-Fluoro-6-methylpicolinic acid are not widely reported, related enzymatic processes exist:
-
Methyltransferases: These enzymes can be used for selective methylation, which could be relevant in a synthetic route involving a picolinic acid precursor.[6]
-
Engineered Enzymes: It may be possible to engineer existing enzymes, such as those from the thiopurine methyltransferase family, to accept specific substrates for the desired synthesis.[6] Research in this area is ongoing, and custom enzyme development is becoming more accessible.[7]
Question: Can tungsten-based catalysts be used for the synthesis of halogenated picolinic acids?
Answer:
Yes, there is evidence for the use of tungsten-based catalysts in the synthesis of similar molecules. A patented process describes the synthesis of 6-chloro-3-fluoro-2-picolinic acid using sodium tungstate (Na₂WO₄·2H₂O) in combination with a phase transfer catalyst like a crown ether.[8] This suggests that tungsten-based systems are a viable alternative for the oxidation of a methyl group to a carboxylic acid on a fluorinated pyridine ring.
Comparative Data of Catalytic Systems
| Catalyst System | Typical Catalyst | Ligand/Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Palladium-based | Pd(OAc)₂ or Pd(PPh₃)₄ | Phosphine ligands (e.g., PPh₃, dppf) | 70-120 | 12-24 | 70-95 | General conditions for aryl carboxylations; requires optimization.[4] |
| Nickel-based | Ni(COD)₂ or NiCl₂(dppp) | Phosphine or N-heterocyclic carbene ligands | 80-150 | 18-36 | 60-85 | Cost-effective alternative; may require higher temperatures.[5] |
| Copper-based | CuI or Cu(OAc)₂ | Phenanthroline or other nitrogen-based ligands | 100-160 | 24-48 | 50-80 | Often used for coupling reactions; can be adapted for carboxylation.[9] |
| Tungsten-based | Na₂WO₄·2H₂O | Crown Ether (Phase Transfer Catalyst) | 70-130 | 0.5-20 | High | Based on the synthesis of 6-chloro-3-fluoro-2-picolinic acid.[8] |
Note: The data presented are typical ranges for related reactions and should be considered as starting points for optimization for the synthesis of 3-Fluoro-6-methylpicolinic acid.
Experimental Protocols
1. General Protocol for Palladium-Catalyzed Carboxylation
-
To a dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Add a magnetic stir bar and the starting material, 3-fluoro-6-methylpyridine (1.0 mmol).
-
Add a suitable solvent (e.g., anhydrous toluene, 5 mL) and a carboxylating agent (e.g., molybdenum hexacarbonyl, 1.1 mmol) or conduct the reaction under an atmosphere of carbon monoxide (CO).
-
If using a solid carboxylating agent, add a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 h).
-
Cool the reaction to room temperature, quench with an appropriate reagent, and extract the product.
-
Purify the product by column chromatography.
2. General Protocol for Nickel-Catalyzed Carboxylation
-
In a glovebox, add the nickel catalyst (e.g., Ni(COD)₂, 5 mol%) and the ligand (e.g., a phosphine or NHC ligand, 10 mol%) to an oven-dried reaction vessel.
-
Add the starting material, 3-fluoro-6-methylpyridine (1.0 mmol), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add a dry, degassed solvent (e.g., dioxane, 5 mL).
-
Seal the vessel, remove it from the glovebox, and connect it to a CO line.
-
Pressurize the vessel with CO to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring for the required time (e.g., 24 h).
-
After cooling, carefully vent the CO and work up the reaction mixture.
-
Purify the product using standard techniques.
3. Protocol for Tungsten-Catalyzed Oxidation
This protocol is adapted from the synthesis of 6-chloro-3-fluoro-2-picolinic acid and may require optimization.[8]
-
In a reaction flask, add dilute sulfuric acid as the solvent.
-
Add the oxidant, potassium dichromate.
-
Add the catalysts: sodium tungstate (Na₂WO₄·2H₂O) and a phase transfer catalyst (e.g., a crown ether).
-
Add the starting material, 3-fluoro-6-methylpyridine.
-
Heat the mixture to between 70-130 °C and react for 0.5-20 hours with stirring.
-
After the reaction is complete, pour the solution into crushed ice and filter the resulting solid.
-
Wash the filter cake with ice water and dry.
-
The crude product can be further purified by dissolving in an alkaline aqueous solution, extracting with an organic solvent, and then acidifying the aqueous layer to precipitate the pure product.
Diagrams
Caption: Workflow for selecting an alternative catalyst for synthesis.
References
- 1. Synthesis of Carboxylic Acids by Palladium-Catalyzed Hydroxycarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. air.unipr.it [air.unipr.it]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Reagents for Enzyme-Catalyzed Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 9. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
troubleshooting failed reactions involving 3-Fluoro-6-methylpyridine-2-carboxylic acid
Welcome to the technical support center for 3-Fluoro-6-methylpyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound possesses several functional groups that influence its reactivity:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or coordinate to metal catalysts. This can sometimes lead to catalyst inhibition in cross-coupling reactions.
-
Carboxylic Acid: The carboxylic acid at the 2-position is a versatile handle for amide bond formation, esterification, and can also participate in decarboxylation under certain conditions.
-
Fluorine Substituent: The electron-withdrawing fluorine atom at the 3-position can impact the acidity of the carboxylic acid and the electron density of the pyridine ring, potentially influencing reaction rates and regioselectivity.
-
Methyl Group: The methyl group at the 6-position can have steric and electronic effects on adjacent functional groups.
Q2: What are the most common reactions performed with this compound?
A2: The most common synthetic transformations involving this molecule are:
-
Amide Coupling: Reaction of the carboxylic acid with a primary or secondary amine to form an amide bond.
-
Esterification: Conversion of the carboxylic acid to an ester by reacting with an alcohol under acidic conditions.
-
Suzuki Coupling: While the carboxylic acid itself can be problematic in Suzuki couplings, it can be used to couple with boronic acids, often requiring specific catalyst systems. More commonly, a derivative of the acid is used.
-
Decarboxylation: Loss of CO2 from the carboxylic acid group, which can be an undesired side reaction, particularly at elevated temperatures.
Q3: What are the typical storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry place.[1]
Troubleshooting Failed Reactions
This section provides detailed troubleshooting guides for common reactions involving this compound.
Amide Coupling Reactions
Amide bond formation is a crucial reaction for this substrate. However, challenges can arise due to the electronic properties of the fluorinated pyridine ring.
Problem: Low or no yield of the desired amide.
Possible Causes and Solutions:
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine.
-
Solution: Employ a suitable coupling reagent. For challenging couplings, stronger activating agents may be necessary. A comparison of common coupling reagents is provided in the table below.
-
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.
-
Solution: Increase the reaction temperature or use a more potent coupling reagent. In some cases, converting the carboxylic acid to the more reactive acid chloride may be beneficial.
-
-
Side Reactions: The activated carboxylic acid intermediate may be unstable and decompose or participate in side reactions.
-
Solution: Optimize the reaction conditions, such as temperature and reaction time. The choice of solvent can also be critical.
-
Table 1: Recommended Starting Conditions for Amide Coupling
| Coupling Reagent | Base | Solvent | Temperature (°C) | Notes |
| HATU | DIPEA or Et3N | DMF, DCM | Room Temperature | A good first choice for many amide couplings, known for its efficiency. |
| HBTU/HOBt | DIPEA or Et3N | DMF, DCM | Room Temperature | A classic and effective combination. |
| EDC/HOBt | DIPEA or Et3N | DMF, DCM | 0 to Room Temperature | A water-soluble carbodiimide, simplifying work-up. |
| T3P® | Pyridine or Et3N | THF, EtOAc | Room Temperature to 50 | A versatile and powerful coupling reagent with an easy work-up. |
| SOCl2 or (COCl)2 | None (or catalytic DMF) | DCM, Toluene | Room Temperature to Reflux | To form the acid chloride, which is then reacted with the amine in the presence of a base like Et3N or pyridine. |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Logic for Amide Coupling
Caption: Troubleshooting workflow for failed amide coupling reactions.
Esterification Reactions
Fischer esterification is a common method for converting carboxylic acids to esters.
Problem: Incomplete conversion to the ester.
Possible Causes and Solutions:
-
Equilibrium Limitation: The Fischer esterification is a reversible reaction.
-
Solution: Use a large excess of the alcohol to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus or a drying agent.
-
-
Insufficient Catalyst: The reaction requires an acid catalyst.
-
Solution: Ensure a sufficient amount of a strong acid catalyst (e.g., H2SO4, TsOH) is used.
-
-
Steric Hindrance: While less common for this substrate, steric hindrance from the alcohol can slow down the reaction.
-
Solution: Increase the reaction time or temperature. For very hindered alcohols, alternative esterification methods may be necessary.
-
Table 2: Recommended Conditions for Esterification
| Method | Alcohol | Catalyst | Solvent | Temperature (°C) | Notes |
| Fischer Esterification | Large excess (e.g., Methanol, Ethanol) | H2SO4 (cat.), TsOH (cat.) | Alcohol as solvent | Reflux | The most common and cost-effective method. |
| Trimethylsilyldiazomethane | Methanol | None | Benzene/Methanol | Room Temperature | A mild method for preparing methyl esters, particularly for sensitive substrates.[2] |
Experimental Protocol: Fischer Esterification to Methyl Ester
-
Suspend this compound in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the ester by column chromatography if necessary.
Suzuki Coupling Reactions
Suzuki coupling reactions with pyridine carboxylic acids can be challenging.
Problem: Failed or low-yield Suzuki coupling.
Possible Causes and Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
-
Solution: Use ligands that are bulky and electron-rich, which can help to stabilize the active catalyst and prevent coordination. Buchwald ligands (e.g., SPhos, XPhos) are often effective.
-
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially in the presence of a strong base and water.
-
Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are more stable. A milder base like K3PO4 or Cs2CO3 might also be beneficial.
-
-
Carboxylic Acid Interference: The carboxylic acid group can interfere with the catalytic cycle.
-
Solution: It is often advantageous to perform the Suzuki coupling on the corresponding ester or amide derivative of this compound and then hydrolyze the ester or amide if the free acid is desired.
-
Table 3: Recommended Catalyst Systems for Suzuki Coupling of Related Halopyridines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh3)4 | None | Na2CO3 | Toluene/Ethanol/Water | 80-100 | A classic catalyst, but may not be effective for challenging substrates. |
| Pd(dppf)Cl2 | None | K3PO4, Cs2CO3 | Dioxane, Toluene | 80-110 | Often a good starting point for heteroaryl couplings.[3] |
| Pd2(dba)3 | SPhos, XPhos, RuPhos | K3PO4, K2CO3 | Toluene, Dioxane | 80-110 | Buchwald ligands are highly effective for difficult couplings. |
Troubleshooting Logic for Suzuki Coupling
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
Unwanted Decarboxylation
Problem: Observation of 3-Fluoro-6-methylpyridine as a byproduct.
Possible Causes and Solutions:
-
Thermal Instability: Pyridine-2-carboxylic acids can undergo decarboxylation at elevated temperatures.[4][5][6]
-
Solution: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. If high temperatures are required, consider protecting the carboxylic acid as an ester and deprotecting it in a later step under milder conditions. The stability of the carboxylate anion plays a role, and both electron-withdrawing and electron-releasing substituents at the 3-position have been shown to accelerate decarboxylation in picolinic acids.[5][6]
-
Decarboxylation Pathway
Caption: Potential pathway for thermal decarboxylation.
References
- 1. This compound | 1256806-43-5 [sigmaaldrich.com]
- 2. 3-FLUORO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Production of 3-Fluoro-6-methylpyridine-2-carboxylic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering scale-up issues in the synthesis of 3-Fluoro-6-methylpyridine-2-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, offering practical solutions to streamline your experimental workflow and enhance production efficiency.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield of Carboxylic Acid Product
-
Question: We are experiencing a significantly lower than expected yield of this compound during our pilot-scale synthesis. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields during the oxidation of the methyl group on the pyridine ring are a common challenge in scaling up this synthesis. Several factors could be contributing to this issue:
-
Incomplete Oxidation: The oxidation of the methyl group to a carboxylic acid is a critical step. On a larger scale, inefficient mixing or localized temperature variations can lead to incomplete conversion. Ensure vigorous and consistent agitation throughout the reaction. Monitor the reaction progress closely using techniques like TLC or LC-MS to confirm the complete consumption of the starting material.
-
Suboptimal Oxidant Concentration: The choice and concentration of the oxidizing agent are crucial. Common oxidants for this type of transformation include potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇). The stoichiometry of the oxidant should be carefully optimized. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Reaction Temperature: The reaction temperature must be carefully controlled. Exothermic reactions can lead to localized overheating, causing degradation of the starting material or product. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. Implement a robust temperature control system and consider a gradual addition of the oxidant to manage the exotherm.
-
Formation of Side Products: Over-oxidation can lead to the formation of undesired byproducts. Additionally, decarboxylation of the final product can occur at elevated temperatures, reducing the overall yield.
-
Issue 2: Product Purity and Impurities
-
Question: Our isolated this compound is contaminated with impurities that are difficult to remove. What are the likely impurities and what purification strategies can we employ at scale?
-
Answer: Impurities in the final product can arise from unreacted starting materials, intermediates, or side reactions. Common impurities may include:
-
Unreacted 3-fluoro-2,6-dimethylpyridine: If the oxidation is incomplete, the starting material will contaminate the product.
-
Aldehyde Intermediate: Partial oxidation of the methyl group can result in the formation of the corresponding aldehyde, 3-fluoro-6-formylpyridine-2-carboxylic acid.
-
Over-oxidation Products: In some cases, degradation of the pyridine ring can occur with harsh oxidizing conditions.
-
Inorganic Salts: Residual inorganic salts from the workup procedure can be a significant source of contamination.
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying solid organic compounds. A systematic screening of solvents is recommended to find a system that provides good recovery of high-purity crystals.
-
pH Adjustment and Extraction: The carboxylic acid product is soluble in basic aqueous solutions, while the starting material and some organic impurities may be less soluble. Exploiting this difference in solubility through pH-controlled extractions can be a powerful purification technique. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
-
Sublimation: For thermally stable compounds, sublimation can be an effective purification method to remove non-volatile impurities.
-
Issue 3: Exothermic Reaction and Temperature Control
-
Question: The oxidation step of our synthesis is highly exothermic and we are struggling to maintain a consistent temperature in our larger reactor. What are the risks and how can we better manage the reaction's thermal profile?
-
Answer: Poor temperature control during an exothermic reaction is a significant safety concern and can also negatively impact product yield and purity.
-
Risks of Poor Temperature Control:
-
Runaway Reaction: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous and potentially explosive runaway reaction.
-
Product Degradation: High temperatures can cause the desired product to decompose.
-
Increased Byproduct Formation: Side reactions often have a higher activation energy and are favored at elevated temperatures.
-
-
Strategies for Thermal Management:
-
Slow Addition of Reagents: Add the oxidizing agent slowly and in a controlled manner to allow the reactor's cooling system to dissipate the heat generated.
-
Adequate Cooling Capacity: Ensure that the reactor's cooling system is appropriately sized for the scale of the reaction and the expected heat output.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass.
-
Use of a Refluxing Solvent: A solvent with a suitable boiling point can help to control the temperature through reflux cooling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and practical approach for the synthesis of this compound involves the oxidation of a suitable precursor, 3-fluoro-2,6-dimethylpyridine. This oxidation specifically targets one of the methyl groups for conversion to a carboxylic acid. A plausible synthetic pathway is the oxidation of 3-fluoro-2,6-dimethylpyridine using a strong oxidizing agent like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic or basic medium. A related synthesis for a similar compound, 6-chloro-3-fluoro-2-picolinic acid, utilizes potassium dichromate in dilute sulfuric acid.[1]
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: Scaling up the synthesis of this compound requires careful attention to safety due to the use of strong oxidizers and the potential for exothermic reactions. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any volatile reagents or byproducts.
-
Exothermic Reaction Management: As discussed in the troubleshooting guide, implement robust temperature control measures.
-
Handling of Oxidizing Agents: Strong oxidizing agents should be handled with care and kept away from flammable materials.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines. The use of chromium-based oxidants, for instance, generates hazardous waste that requires special handling.
Q3: How can we monitor the progress of the reaction effectively at a larger scale?
A3: Monitoring the reaction progress is crucial for ensuring complete conversion and minimizing side reactions. At a larger scale, it is important to have a reliable and rapid analytical method. High-Performance Liquid Chromatography (HPLC) is often the method of choice for quantitative analysis of reaction progress in an industrial setting. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction's status. Regular sampling and analysis will allow for timely adjustments to the reaction conditions if necessary.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Methylpyridine Oxidation (Hypothetical Data)
| Oxidizing Agent | Molar Ratio (Oxidant:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| KMnO₄ | 3:1 | 80 | 6 | 75 | 92 | Good yield, but purification from MnO₂ can be challenging at scale. |
| K₂Cr₂O₇/H₂SO₄ | 2.5:1 | 90 | 8 | 82 | 95 | Higher yield and purity, but generates chromium waste.[1] |
| HNO₃ | 4:1 | 100 | 5 | 70 | 88 | Potential for nitration byproducts and NOx gas evolution. |
Experimental Protocols
Protocol: Oxidation of 3-fluoro-2,6-dimethylpyridine to this compound (Based on Analogy to a Similar Patented Process)
This protocol is a hypothetical example based on the synthesis of a similar compound and general chemical principles.[1] Optimization will be necessary for your specific equipment and scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-fluoro-2,6-dimethylpyridine and a suitable solvent (e.g., water or dilute sulfuric acid).
-
Oxidant Preparation: In a separate vessel, prepare a solution of the oxidizing agent (e.g., potassium dichromate in dilute sulfuric acid).
-
Reaction: Slowly add the oxidant solution to the stirred solution of the starting material while carefully monitoring and controlling the temperature. Maintain the reaction mixture at the optimized temperature for the required duration.
-
Monitoring: Periodically take samples from the reaction mixture to monitor the disappearance of the starting material and the formation of the product by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using a chromium-based oxidant, the excess oxidant may need to be quenched (e.g., with sodium bisulfite).
-
Isolation and Purification:
-
Filter the reaction mixture to remove any insoluble inorganic byproducts.
-
Adjust the pH of the filtrate to the acidic range (e.g., pH 2-3) with a suitable acid to precipitate the carboxylic acid product.
-
Collect the solid product by filtration and wash it with cold water.
-
For further purification, recrystallize the crude product from an appropriate solvent.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Fluorinated Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Picolinic acid, a pyridine-based scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The introduction of fluorine atoms to this scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced therapeutic potential. This guide provides a comparative overview of the biological activity of fluorinated picolinic acid derivatives, with a focus on their anticancer effects and impact on cellular signaling pathways.
Comparative Analysis of Anticancer Activity
While comprehensive structure-activity relationship (SAR) studies detailing the systematic variation of fluorine substitution on the picolinic acid ring are limited in publicly available literature, a notable derivative, referred to as Compound 5, has demonstrated significant anticancer activity. This compound, a picolinic acid derivative, has been evaluated for its cytotoxic effects against human non-small cell lung cancer cells (A549).
Table 1: Cytotoxicity of Picolinic Acid Derivative (Compound 5)
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Compound 5 | A549 (Lung Cancer) | 99.93[1][2] | 48 | MTT Assay |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that Compound 5 exhibits cytotoxic activity against A549 lung cancer cells. Further investigations into its mechanism of action revealed that its anticancer effect is mediated through the induction of apoptosis.
Signaling Pathways Modulated by Picolinic Acid Derivatives
Picolinic acid and its derivatives have been shown to influence key cellular signaling pathways implicated in cancer progression and cellular stress responses.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
Compound 5 has been found to induce apoptosis in A549 lung cancer cells by triggering endoplasmic reticulum (ER) stress.[1][2] This is a cellular response to the accumulation of unfolded or misfolded proteins in the ER. Prolonged ER stress activates the Unfolded Protein Response (UPR), which can ultimately lead to programmed cell death (apoptosis). The key events in this pathway initiated by Compound 5 include:
-
Activation of Caspases: Treatment with Compound 5 leads to the activation of caspase-3, caspase-4, and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade.[1][2]
-
eIF2α Phosphorylation: The compound enhances the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a critical event in the ER stress response that leads to a general shutdown of protein synthesis.[1]
References
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Fluoro-6-methylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For a compound like 3-Fluoro-6-methylpyridine-2-carboxylic acid, a key building block in medicinal chemistry, rigorous purity assessment is essential to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comparative overview of three common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC method is a suitable approach.
Methodology Comparison
| Parameter | HPLC Method |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. |
| Typical Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV spectrophotometry at a wavelength of maximum absorbance (e.g., 275 nm). |
| Key Advantages | - High resolving power for separating closely related impurities. - Excellent quantitative accuracy and precision. - Non-destructive, allowing for sample recovery if needed. |
| Key Limitations | - Requires reference standards for impurity identification and quantification. - May not be suitable for highly volatile or thermally labile compounds. |
| Estimated Purity (%) | 99.5 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Experimental Protocol: HPLC Purity Assessment
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare a sample solution of the test article at the same concentration.
-
Prepare a solution of a potential impurity, such as the starting material 3-fluoro-2,6-dimethylpyridine, for identification purposes.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 4.0) and acetonitrile. A typical starting point is a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 275 nm.
-
-
Analysis:
-
Inject the diluent (blank), followed by the reference standard, impurity standard, and the sample solution.
-
Identify the peak for this compound and any impurities based on their retention times.
-
Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Spectroscopic Profile of 3-Fluoro-6-methylpyridine-2-carboxylic Acid: A Comparative Analysis
For Immediate Release
This guide provides a detailed spectroscopic comparison of 3-Fluoro-6-methylpyridine-2-carboxylic acid and its non-fluorinated analog, 6-methylpyridine-2-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate compound identification and characterization.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation relies heavily on modern spectroscopic techniques. This guide presents a comparative analysis of its predicted spectroscopic data against the experimentally determined data of the closely related 6-methylpyridine-2-carboxylic acid.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The introduction of a fluorine atom at the 3-position of 6-methylpyridine-2-carboxylic acid is expected to induce significant changes in the chemical shifts and coupling constants of the pyridine ring protons and carbons.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constant (J, Hz) |
| This compound | H-4 | ~7.6-7.8 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| H-5 | ~7.3-7.5 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 | |
| -CH₃ | ~2.6 | Singlet | - | |
| -COOH | ~13-14 | Broad Singlet | - | |
| 6-Methylpyridine-2-carboxylic acid[1] | H-3 | 8.05 | Doublet | 7.7 |
| H-4 | 7.85 | Triplet | 7.7 | |
| H-5 | 7.44 | Doublet | 7.7 | |
| -CH₃ | 2.63 | Singlet | - | |
| -COOH | Variable | Broad Singlet | - |
Note: Predicted values for this compound are based on established substituent effects of fluorine on the pyridine ring.
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
| This compound | C-2 (COOH) | ~165 | ~20-25 |
| C-3 | ~160 (d) | ~240-260 (¹JCF) | |
| C-4 | ~125 (d) | ~25-30 (²JCF) | |
| C-5 | ~120 (d) | ~5-10 (³JCF) | |
| C-6 | ~150 (d) | ~2-5 (³JCF) | |
| -CH₃ | ~20 | - | |
| 6-Methylpyridine-2-carboxylic acid | C-2 (COOH) | 166.5 | - |
| C-3 | 126.8 | - | |
| C-4 | 138.5 | - | |
| C-5 | 123.0 | - | |
| C-6 | 158.0 | - | |
| -CH₃ | 24.5 | - |
Note: Predicted values for this compound are based on published data for fluoropyridines. The carbon attached to fluorine (C-3) will appear as a doublet with a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The presence of the fluorine atom is not expected to drastically alter the main fragmentation pathways compared to the non-fluorinated analog, although the masses of the resulting fragments will be shifted accordingly.
Table 3: Key Mass Spectrometry Fragments (Predicted vs. Experimental)
| Compound | Fragment | Predicted/Experimental m/z | Interpretation |
| This compound | [M]⁺ | 155 | Molecular Ion |
| [M - OH]⁺ | 138 | Loss of hydroxyl radical | |
| [M - COOH]⁺ | 110 | Loss of carboxylic acid group | |
| [M - CO₂]⁺ | 111 | Decarboxylation | |
| 6-Methylpyridine-2-carboxylic acid[2] | [M]⁺ | 137 | Molecular Ion |
| [M - OH]⁺ | 120 | Loss of hydroxyl radical | |
| [M - COOH]⁺ | 92 | Loss of carboxylic acid group | |
| [M - CO₂]⁺ | 93 | Decarboxylation |
Experimental Protocols
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet. The electron energy is set to 70 eV. The resulting ions are separated by a mass analyzer and detected.
Visualizations
Caption: General workflow for spectroscopic analysis.
References
A Comparative Guide to PROTACs Derived from VHL and CRBN E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteolysis-Targeting Chimeras Utilizing von Hippel-Lindau (VHL) and Cereblon (CRBN) Ligands, Supported by Experimental Data.
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A crucial determinant of a PROTAC's efficacy and selectivity lies in its choice of E3 ubiquitin ligase ligand. While over 600 E3 ligases are known, the vast majority of PROTACs in development utilize ligands for either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[1] This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these enzymes.
This guide provides a comparative analysis of PROTACs derived from VHL and CRBN ligands, offering a data-driven perspective on their performance. While the initial query focused on picolinic acid-derived ligands, a comprehensive review of the scientific literature indicates that this scaffold is not commonly employed for the design of mainstream E3 ligase ligands in PROTACs. Therefore, this guide pivots to a comparison of the two most prevalent classes of E3 ligase ligands to provide a more relevant and data-supported resource for the research community.
Mechanism of Action: A Shared Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Figure 1. General mechanism of PROTAC-mediated protein degradation.
Performance Comparison of VHL and CRBN-based PROTACs
The choice between a VHL and a CRBN ligand can significantly influence a PROTAC's biological activity, including its degradation efficiency, selectivity, and pharmacokinetic properties. VHL ligands are peptidomimetic and were developed from the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).[2] In contrast, CRBN ligands are derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[2]
Below is a summary of comparative data for VHL and CRBN-based PROTACs targeting the same protein of interest.
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 | Dmax | Reference |
| TD-165 | VHL (degrades CRBN) | CRBN | HEK293T | 20.4 nM | 99.6% | [1] |
| TD-158 | VHL (degrades CRBN) | CRBN | HEK293T | 44.5 nM | 97.1% | [1] |
| Compound 14a | VHL (degrades CRBN) | CRBN | HeLa | 200 nM | up to 98% | [1] |
| dBET1 | CRBN | BRD4 | various | ~50 nM | > 90% | [1] |
| PROTAC 139 | VHL | BRD4 | PC3 | 3.3 nM | 97% | [1] |
Table 1: Comparison of Degradation Potency for VHL and CRBN-based PROTACs.
| Ligand | E3 Ligase | Kd (Binary) | Reference |
| VH101 | VHL | 16 nM | [1] |
| VL285 Analog | VHL | 29 nM | [1] |
| Pomalidomide | CRBN | ~1 µM | [1] |
| Thalidomide | CRBN | ~250 nM | [1] |
Table 2: Comparison of Binary Binding Affinities for VHL and CRBN Ligands.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparative analysis of PROTACs. The following are detailed methodologies for key experiments.
Experimental Workflow for PROTAC Comparison
Figure 2. Experimental workflow for the comparative evaluation of PROTACs.
Western Blotting for Target Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[3]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the membrane with a primary antibody against a housekeeping protein such as GAPDH or β-actin.[3]
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the percentage of degradation against the PROTAC concentration.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[4]
-
Sample Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Prepare solutions of the protein and the PROTAC in the same buffer to minimize dilution effects. A typical starting concentration for the protein in the sample cell is 10-20 µM, and for the PROTAC in the syringe is 100-200 µM.
-
-
Instrument Setup:
-
Set the experimental temperature, typically 25°C.
-
Set the reference power and stirring speed.
-
-
Titration:
-
Perform a series of small, sequential injections of the PROTAC solution into the protein solution in the sample cell.
-
Record the heat change after each injection.
-
Perform a control titration of the PROTAC into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat peaks from the raw thermogram.
-
Subtract the heat of dilution from the binding data.
-
Fit the data to a suitable binding model to determine the Kd, ΔH, and n.
To measure ternary complex formation, the PROTAC can be pre-incubated with one of the proteins before titrating the second protein.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a label-free method to confirm target engagement in a cellular environment based on the principle that ligand binding alters a protein's thermal stability.[5][6]
-
Cell Treatment:
-
Treat cultured cells with the PROTAC or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) protein pellet.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the PROTAC indicates target engagement. The magnitude of the shift can be used to compare the target engagement of different PROTACs.
-
Conclusion
The selection of an E3 ligase ligand is a pivotal decision in the design of a PROTAC. Both VHL and CRBN-based PROTACs have demonstrated significant potential in targeted protein degradation, each with its own set of characteristics. VHL-based PROTACs often exhibit high selectivity, while CRBN-based PROTACs can have favorable physicochemical properties. The optimal choice depends on the specific target protein, the desired therapeutic application, and the overall drug development strategy. A thorough understanding of the experimental methodologies outlined in this guide is essential for the rigorous evaluation and comparison of different PROTAC candidates, ultimately facilitating the development of novel and effective protein-degrading therapeutics.
References
Efficacy of 3-Fluoro-6-methylpyridine-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-Fluoro-6-methylpyridine-2-carboxylic acid derivatives, presenting available experimental data to evaluate their potential as therapeutic agents. The inclusion of fluorine and a methyl group on the pyridine ring can significantly influence the compound's physicochemical properties and biological activity, a concept widely explored in medicinal chemistry to enhance potency and metabolic stability.
While specific efficacy data for this compound itself is limited in publicly accessible research, this guide draws upon data from closely related pyridine carboxylic acid derivatives to provide a comparative framework. The information presented here is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various pyridine carboxylic acid derivatives against different biological targets. This data is compiled from multiple studies and is presented to offer a comparative perspective on the potential of the this compound scaffold.
Anticancer Activity
The antiproliferative activity of pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) | Various human cancer cell lines | Low micromolar | - | - |
| Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) | HepG2 (Liver Cancer) | 1.2 | Ellipticine | 2.9[1] |
| Dihydropyridine carboxylic acid derivative (3a) | HCT-15 (Colon Cancer) | 7.94 ± 1.6 | Cisplatin | - |
| Dihydropyridine carboxylic acid derivative (3b) | HCT-15 (Colon Cancer) | 9.24 ± 0.9 | Gefitinib | - |
Antibacterial Activity
The antibacterial efficacy of pyridine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone (8f) | S. aureus (MRSA) 10-05 | 0.25 - 4 | Ciprofloxacin | >128 |
| 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone (8f) | S. pneumoniae | 0.25 - 1 | Gemifloxacin | 0.03 |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21f) | Gram-positive bacteria | Strong activity | Linezolid | Similar activity[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the efficacy of pyridine carboxylic acid derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathways and Mechanisms of Action
The biological activity of pyridine carboxylic acid derivatives can be attributed to their interaction with various cellular targets and signaling pathways. The specific mechanism of action for this compound derivatives would need to be elucidated through dedicated studies. However, based on the activities of related compounds, potential pathways can be inferred.
Anticancer Mechanism
Many pyridine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases. Some derivatives have been shown to induce cell cycle arrest and apoptosis.
Caption: Potential anticancer signaling pathways targeted by pyridine derivatives.
Antibacterial Mechanism
Fluoroquinolone-like pyridine derivatives often target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to bacterial cell death.
Caption: Experimental workflow for assessing antibacterial activity.
Conclusion
The available data on related pyridine carboxylic acid derivatives suggest that the this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The presence of the fluoro and methyl groups is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to enhanced efficacy and selectivity.
Further research, including the synthesis and rigorous biological evaluation of a focused library of this compound derivatives, is warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a valuable starting point for such investigations.
References
- 1. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
Unveiling the Structure-Activity Relationship of 3-Fluoro-6-methylpyridine-2-carboxylic Acid Analogs as Potent Kinase Inhibitors
A deep dive into the chemical architecture of 3-Fluoro-6-methylpyridine-2-carboxylic acid analogs reveals a compelling narrative of structure-activity relationships (SAR), primarily in the realm of Aurora A kinase inhibition. This guide offers a comparative analysis of these compounds, supported by experimental data, to illuminate the key structural motifs governing their biological activity. The insights provided are aimed at researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] The strategic incorporation of a fluorine atom and a methyl group at the 3 and 6 positions, respectively, of the pyridine-2-carboxylic acid core has given rise to a class of potent and selective enzyme inhibitors. Notably, research has identified these analogs as promising inhibitors of Aurora A kinase, a critical regulator of mitosis that is frequently overexpressed in various cancers.[3][4]
Lead Compound Profile: A Selective Aurora A Kinase Inhibitor
Intensive research by Eli Lilly and Company has led to the discovery of a highly potent and selective Aurora A kinase inhibitor, LY3295668, which features the 3-fluoro-6-aminopyridine-2-carboxamide scaffold.[4] This compound, (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid, demonstrates the therapeutic potential of this chemical series.[3]
LY3295668 exhibits impressive selectivity for Aurora A kinase over its closely related isoform, Aurora B kinase. This selectivity is crucial as the inhibition of Aurora B is associated with undesired side effects, such as polyploidy.[3][4] The dominant phenotype observed upon treatment with LY3295668 is mitotic arrest, leading to apoptosis in cancer cells, a more desirable outcome for an anticancer agent.[4]
Comparative Analysis of Biological Activity
| Compound ID | Target Kinase | Ki (nM)[5] |
| LY3295668 | Aurora A | 0.8 |
| LY3295668 | Aurora B | 1038 |
The remarkable >1000-fold selectivity of LY3295668 for Aurora A over Aurora B underscores the importance of the specific substitution pattern on the 3-fluoro-6-aminopyridine-2-carboxamide core. The intricate interplay of the substituted piperidine-4-carboxylic acid moiety at the amide nitrogen and the pyrazolylamino group at the 6-position of the pyridine ring are critical for achieving high potency and selectivity.
Structure-Activity Relationship Insights
Based on the available information and SAR studies of related pyridine and quinoline kinase inhibitors, several key structural features can be highlighted:
-
The 3-Fluoro Group: The fluorine atom at the 3-position of the pyridine ring is a common feature in many kinase inhibitors. Its electron-withdrawing nature can influence the pKa of the pyridine nitrogen and modulate the binding affinity to the kinase hinge region.[6]
-
The 6-Amino Linker: The amino group at the 6-position serves as a crucial attachment point for various substituents. The nature of this substituent is a primary determinant of potency and selectivity. In LY3295668, the (5-methyl-1H-pyrazol-3-yl)amino group plays a key role in engaging with the active site of Aurora A kinase.
-
The Carboxamide Moiety: The carboxylic acid is converted to a carboxamide, providing a vector for introducing diverse chemical functionalities. The substituted piperidine ring in LY3295668 is essential for optimizing pharmacokinetic and pharmacodynamic properties.
-
Substituents on Peripheral Rings: The substitution pattern on the phenyl ring of the piperidine moiety and the pyrazole ring are critical for fine-tuning the activity and properties of the molecule. The chloro and fluoro substituents on the phenyl ring of LY3295668 likely contribute to favorable binding interactions within the kinase active site.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
Aurora A Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of Aurora A kinase. A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and add to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme and Substrate Preparation: Prepare a solution of Aurora A kinase and the substrate in the kinase assay buffer.
-
Reaction Initiation: Add the enzyme/substrate solution to the wells containing the test compounds. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step process of ATP depletion followed by conversion of ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Measure the luminescence signal and calculate the percent inhibition of cell proliferation for each compound concentration. Determine the GI50 (concentration for 50% inhibition of growth) value from the dose-response curve.
Visualizing the Logic: Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound analogs as kinase inhibitors.
Figure 1. A representative experimental workflow for the discovery and optimization of kinase inhibitors.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and experimental protocols offer a valuable resource for researchers working to develop next-generation kinase inhibitors for the treatment of cancer and other diseases. Further exploration and publication of comprehensive SAR data for this promising class of compounds are eagerly anticipated by the scientific community.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9637474B2 - Aurora A kinase inhibitor - Google Patents [patents.google.com]
- 4. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Rise of Rigid Linkers in PROTACs: A Comparative Guide Featuring 3-Fluoro-6-methylpyridine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. While the warhead and E3 ligase ligand determine the target and mechanism of degradation, the linker connecting these two moieties plays a pivotal role in the overall efficacy, selectivity, and physicochemical properties of the PROTAC molecule. This guide provides a comparative analysis of different PROTAC linker classes, with a special focus on the potential of rigid heterocyclic linkers, such as 3-Fluoro-6-methylpyridine-2-carboxylic acid, in advancing the field of targeted protein degradation.
The linker is not merely a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]
Comparative Analysis of PROTAC Linker Types
PROTAC linkers can be broadly categorized into two main classes: flexible linkers and rigid linkers. Each class possesses distinct characteristics that influence the performance of the resulting PROTAC.
Flexible Linkers: The most commonly used flexible linkers are based on polyethylene glycol (PEG) or alkyl chains.[2] Their high degree of conformational flexibility allows the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[3] Furthermore, PEG linkers can enhance the solubility of the PROTAC molecule.[3] However, the high flexibility of these linkers can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]
Rigid Linkers: To overcome the limitations of flexible linkers, there is a growing interest in the use of more rigid structures, such as those containing cyclic moieties (e.g., piperazine, piperidine) or aromatic systems (e.g., phenyl, pyridine).[3][4] Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[3] This can lead to enhanced potency and improved selectivity.[3]
The Potential of this compound as a Rigid Linker
While specific experimental data for PROTACs utilizing a this compound linker is not yet widely available, its structural features suggest several potential advantages:
-
Rigidity and Conformational Control: The pyridine ring introduces a significant degree of rigidity, which can help to pre-organize the PROTAC into a bioactive conformation. This can lead to more potent degradation and enhanced metabolic stability.
-
Improved Physicochemical Properties: The incorporation of a pyridine motif can improve aqueous solubility compared to all-hydrocarbon linkers.[2]
-
Metabolic Stability: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of metabolism.[3] The strong carbon-fluorine bond can shield adjacent chemical bonds from enzymatic degradation, potentially increasing the in vivo half-life of the PROTAC.[5]
Data Presentation: A Comparative Overview of Linker Performance
The efficacy of a PROTAC is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of different linker types.
| Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation | ||||
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Flexible (PEG) | 12 | 25 | >90 |
| PROTAC B | Rigid (Piperazine-based) | 10 | 5 | >90 |
Data in this table is representative and compiled from multiple sources for illustrative purposes.
| Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) | |||
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | Submicromolar | >90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This table summarizes data on the critical role of linker length in PROTAC efficacy.[4]
| Table 3: Performance of PROTACs with Heterocyclic Linkers | |||||
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Cell Line |
| ARD-69 | Androgen Receptor | VHL | Pyridine/di-piperidine | < 1 | LNCaP, VCaP |
| QCA570 | BET proteins | CRBN | Ethynyl-containing | 0.032 | RS4;11 |
| Compound 7 | BRD4 | VHL | Piperazine-based | 5 | HCT116 |
This table showcases the high potency achievable with rigid, heterocyclic linkers.[2][6]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the validation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC with a Heterocyclic Linker (General Procedure)
The synthesis of PROTACs containing a rigid heterocyclic linker like this compound typically involves a modular approach. The general strategy involves the synthesis of the warhead and the E3 ligase ligand with appropriate functional groups for conjugation to the linker.
-
Functionalization of Ligands: The target protein ligand (warhead) and the E3 ligase ligand are synthesized or modified to incorporate a reactive functional group, such as a carboxylic acid, amine, alkyne, or azide.
-
Synthesis of the Linker: The this compound linker is synthesized with complementary reactive groups at its termini. For example, one end could have an amine for amide bond formation, and the other could be functionalized for attachment to the second ligand.
-
Conjugation: The functionalized ligands are sequentially coupled to the linker. Common coupling reactions include amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt), or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[4]
-
Purification and Characterization: The final PROTAC product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Assessment of Protein Degradation by Western Blot
Western blotting is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate the desired cell line and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[4]
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the formation and stability of the ternary complex in real-time.
-
Immobilization: Immobilize either the purified target protein or the E3 ligase onto an SPR sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to measure the binary binding kinetics (association and dissociation rates) and affinity.
-
Ternary Complex Analysis: To measure ternary complex formation, first inject the PROTAC over the immobilized protein to form the binary complex. Subsequently, inject the third component (the other protein partner) to monitor the formation of the ternary complex.
-
Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters (ka, kd) and the affinity (KD) of the interactions, which provides insights into the stability of the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC validation, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
Navigating the Labyrinth of Synthesis: A Comparative Guide to Impurity Profiling of 3-Fluoro-6-methylpicolinic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of synthesized 3-Fluoro-6-methylpicolinic acid, a key intermediate in various pharmaceutical compounds. We present supporting experimental data and detailed protocols to aid in the selection and implementation of the most suitable analytical strategies.
The synthesis of 3-Fluoro-6-methylpicolinic acid, typically achieved through the oxidation of a corresponding picoline precursor, can introduce a variety of impurities. These can include unreacted starting materials, partially oxidized intermediates, and byproducts from side reactions. Rigorous analytical testing is imperative to identify and quantify these impurities to ensure the final API meets stringent regulatory standards.
The Synthetic Landscape and Potential Impurities
A common synthetic route to 3-Fluoro-6-methylpicolinic acid involves the oxidation of 3-fluoro-2,6-lutidine or a similar precursor. For instance, a structurally related compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, is synthesized by the oxidation of 6-chloro-3-fluoro-2-picoline using an oxidizing agent like potassium dichromate.[1] Based on these analogous syntheses, a hypothetical impurity profile for 3-Fluoro-6-methylpicolinic acid can be proposed.
Table 1: Hypothetical Impurity Profile of 3-Fluoro-6-methylpicolinic Acid
| Impurity Name | Structure | Potential Source |
| 3-Fluoro-6-methyl-2-picoline | Unreacted starting material | |
| 3-Fluoro-6-methylpicolinaldehyde | Incomplete oxidation of the starting material | |
| 6-Methylpicolinic acid | Impurity in starting material or side reaction | |
| Isomeric Fluoro-methylpicolinic acids | Impurities in starting material leading to isomeric products |
The following diagram illustrates the potential pathways for the formation of 3-Fluoro-6-methylpicolinic acid and its impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for accurate and reliable impurity profiling. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed methods. Each offers distinct advantages and limitations.
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, versatile, suitable for non-volatile and thermally labile compounds.[2] | Moderate sensitivity, may require chromophores for detection. | ~0.01% |
| GC-MS | Separation of volatile compounds based on boiling point, detection by mass spectrometry. | High sensitivity and specificity, excellent for volatile impurities and residual solvents.[3][4] | Requires derivatization for non-volatile compounds, not suitable for thermally labile molecules. | ~0.001% |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation, quantitative analysis without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | ~0.1% |
The following workflow outlines the general process for impurity profiling.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. Below are representative protocols for the analysis of 3-Fluoro-6-methylpicolinic acid and its potential impurities.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for picolinic acid derivatives. A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.[5]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard method with a certified reference standard of 3-Fluoro-6-methylpicolinic acid. For impurities, if reference standards are available, they should be used. If not, relative response factors can be determined, or the impurity can be reported as a percentage of the main peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given that 3-Fluoro-6-methylpicolinic acid is a carboxylic acid and not readily volatile, derivatization is necessary for GC-MS analysis. Methylation to form the methyl ester is a common approach.
-
Derivatization (Methylation):
-
To approximately 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the methyl ester derivative with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume for injection.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Identification: Impurities can be identified by their mass spectra and retention times compared to reference standards or by interpretation of the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of unknown impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), depending on the solubility of the sample.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Crucial for identifying and differentiating fluorinated compounds.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and definitively assign the structure of unknown impurities.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra can be used to identify the main component and any impurities present at a sufficient concentration.
Conclusion
The impurity profiling of synthesized 3-Fluoro-6-methylpicolinic acid requires a multi-faceted analytical approach. HPLC-UV serves as a robust method for routine quality control and quantification of known impurities. GC-MS, with appropriate derivatization, offers high sensitivity for the detection of volatile and semi-volatile impurities. NMR spectroscopy is indispensable for the definitive structural elucidation of unknown impurities. By employing a combination of these techniques and following well-defined experimental protocols, researchers and drug developers can ensure the quality, safety, and efficacy of their final pharmaceutical products. This comparative guide provides a foundational framework for establishing a comprehensive impurity profiling strategy for 3-Fluoro-6-methylpicolinic acid and other related pharmaceutical intermediates.
References
- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 2. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 3. shimadzu.com.sg [shimadzu.com.sg]
- 4. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Fluorinated Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pyridine carboxylic acid scaffolds is a pivotal strategy in modern medicinal and agrochemical research. The unique properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides an objective comparison of the primary synthetic routes to fluorinated pyridine carboxylic acids, supported by experimental data and detailed protocols to inform synthetic planning and optimization.
Key Synthetic Strategies at a Glance
The synthesis of fluorinated pyridine carboxylic acids can be broadly approached through several distinct strategies:
-
Nucleophilic Aromatic Substitution (SNA r): A widely employed method involving the displacement of a suitable leaving group on the pyridine ring by a fluoride ion.
-
Oxidation of Fluorinated Alkylpyridines: A straightforward approach where a fluorinated alkyl-substituted pyridine is oxidized to the corresponding carboxylic acid.
-
Halogen Exchange (Halex) followed by Carboxylation: This two-step process involves the conversion of a bromo- or iodo-fluoropyridine to an organometallic intermediate, which is then carboxylated.
-
Deoxyfluorination of Hydroxypyridine Carboxylic Acids: The conversion of a hydroxyl group to a fluorine atom on a pre-existing pyridine carboxylic acid backbone.
-
Construction from Acyclic Fluorinated Building Blocks: A flexible approach where the fluorinated pyridine ring is assembled from smaller, fluorinated precursors.
Comparative Data Summary
The following tables provide a quantitative comparison of these key synthetic routes, highlighting reaction yields, conditions, and substrate scope.
Table 1: Nucleophilic Aromatic Substitution (SNAr)
| Starting Material | Fluorinating Agent/Conditions | Product | Yield (%) | Reference |
| Methyl 3-nitro-4-pyridinecarboxylate | CsF, DMSO, 120 °C, 90 min | Methyl 3-fluoro-4-pyridinecarboxylate | 38 | [1][2] |
| 2,6-dichloro-3-nitropyridine | DIPEA | N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine | - | [3] |
| 2-chloropicolinate substrates | KF, Bu4NCl, >130 °C | Fluorinated picolinate | Moderate | [4] |
| 2-chloropicolinate substrates | In situ generated R4NF | Fluorinated picolinate | Nearly quantitative | [4] |
| Trimethylammonium precursor | [18F]Fluoride, 40 °C | 6-[18F]Fluoronicotinic acid tetrafluorophenyl ester | 60-70 | [5] |
Note: The reactivity in SNAr reactions is highly dependent on the nature and position of the leaving group and any activating groups on the pyridine ring. Fluoropyridines are generally more reactive than their chloro-analogs in SNAr reactions.[5]
Table 2: Oxidation of Fluorinated Alkylpyridines
| Starting Material | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |
| 2-fluoro-6-methylpyridine | KMnO4, H2O, reflux, 3 h | 6-fluoro-2-pyridinecarboxylic acid | 53 | [6] |
| 6-chloro-3-fluoro-2-picoline | K2Cr2O7, dilute H2SO4, Na2WO4·2H2O, crown ether, 70-130 °C, 0.5-20 h | 6-chloro-3-fluoro-2-pyridinecarboxylic acid | 92 | [7] |
| Primary alcohols | Potassium dichromate(VI), dilute H2SO4, reflux | Carboxylic acid | - | [8] |
Note: The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions, especially with sensitive functional groups.
Table 3: Halogen Exchange (Halex) followed by Carboxylation
| Starting Material | Reagents/Conditions | Intermediate | Carboxylation Agent | Final Product | Overall Yield (%) | Reference |
| 2-bromo-6-hydroxypyridine | 1. i-PrMgCl, THF, 0 °C; 2. n-BuLi, -20 °C | Pyridylmagnesium/lithium species | CO2 | 6-hydroxy-pyridine-2-carboxylic acid | - | [9] |
| Bromoheterocycles | i-PrMgCl | Grignard reagent | Various electrophiles | Functionalized heterocycles | - | [9] |
Note: This method is particularly useful for introducing a carboxylic acid group at a specific position on a fluorinated pyridine ring, starting from the corresponding bromo-derivative. The tolerance of other functional groups to the organometallic intermediates must be considered.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-fluoro-4-pyridinecarboxylate via SNAr
This protocol is adapted from Tjosaas, F. & Fiksdahl, A. Molecules2006 , 11 (2), 130-133.[1][2]
-
To a solution of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) in dry DMSO (6 mL) under a nitrogen atmosphere, add cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents).
-
Heat the reaction mixture to 120 °C for 90 minutes.
-
Monitor the reaction progress by TLC (4:1 EtOAc/pentane) until complete conversion to the fluoro-substituted product is observed.
-
After cooling to room temperature, add distilled water (20 mL) to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and concentrate in vacuo.
-
Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield the desired product as an oil (40 mg, 38% yield).
Protocol 2: Synthesis of 6-fluoro-2-pyridinecarboxylic acid via Oxidation
This protocol is adapted from ChemicalBook, CBnumber: CB8442385, 2-Fluoropyridine-6-carboxylic acid.[6]
-
To a solution of 2-fluoro-6-methylpyridine (2.5 g, 22.5 mmol) in water (170 mL), add potassium permanganate (KMnO4) (2 g, 12.65 mmol) in batches.
-
Heat the mixture to reflux.
-
Add additional potassium permanganate (8 g, 50.63 mmol) in batches and continue to reflux for 3 hours.
-
After the reaction is complete, cool the mixture and remove the precipitate by filtration.
-
Acidify the filtrate with hydrochloric acid (HCl) solution and subsequently concentrate under reduced pressure.
-
Grind the residue with hot ethanol (EtOH), collect the solid by filtration, and concentrate the filtrate to dryness under reduced pressure to obtain 6-fluoro-2-pyridinecarboxylic acid as a white solid (1.7 g, 53% yield).
Synthetic Route Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Caption: Oxidation of a fluorinated alkylpyridine.
Caption: Halogen Exchange and Carboxylation sequence.
Conclusion
The choice of synthetic route for a specific fluorinated pyridine carboxylic acid will depend on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability.
-
SNAr is a powerful and frequently used method, particularly when an activated precursor is available.
-
Oxidation of alkylpyridines offers a direct and often high-yielding route, provided the starting material is accessible.
-
Halogen exchange followed by carboxylation provides a versatile entry point for installing the carboxylic acid group at a specific position on a pre-fluorinated ring.
The development of new fluorination reagents and methodologies continues to expand the toolbox for synthetic chemists. The data and protocols presented in this guide are intended to serve as a practical resource for the efficient synthesis of these valuable compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Fluoro-6-methylpyridine-2-carboxylic Acid
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Fluoro-6-methylpyridine-2-carboxylic acid (CAS 1256806-43-5). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This document outlines the necessary personal protective equipment (PPE), detailed operational procedures for safe handling, and a comprehensive disposal plan. The information is compiled from safety data sheets of structurally similar compounds and general best practices for handling halogenated pyridine derivatives.
Essential Safety and Personal Protective Equipment (PPE)
Given the hazard statements associated with this compound, a comprehensive personal protective equipment plan is mandatory.[1] All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood. |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1256806-43-5 |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Physical Form | Solid |
| Storage Temperature | 4°C |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Signal Word | Warning |
| Precautionary Statements | P261, P305+P351+P338 |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.
-
Prepare all necessary equipment (glassware, stir plates, etc.) within the fume hood to minimize movement of the chemical.
-
Cover the work surface with absorbent, disposable bench paper.
Weighing and Aliquoting:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and aliquoting of the solid compound within the chemical fume hood to prevent inhalation of dust particles.
-
Use a spatula for transfers and handle gently to avoid creating dust.
-
Close the container tightly immediately after use.
Dissolving and Solution Preparation:
-
Add the solid this compound to the solvent in a flask, never the other way around, to avoid splashing.
-
If the dissolution is exothermic, cool the flask in an ice bath.
-
Ensure the container is properly labeled with the chemical name, concentration, and appropriate hazard symbols.
Conducting Reactions:
-
Set up the reaction apparatus within the chemical fume hood.
-
Maintain a controlled environment and monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood as low as possible during the reaction.
Disposal Plan
Proper disposal of this compound and its waste is crucial to protect the environment and comply with regulations.
Waste Segregation:
-
Solid Waste: Collect any unused solid compound, contaminated spatulas, and weigh boats in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Dispose of used gloves, bench paper, and other contaminated disposable materials in a designated solid hazardous waste container.
Spill Management:
-
Small Spills: In case of a small spill, wear the appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), and carefully sweep it into a designated hazardous waste container. Clean the area with a suitable solvent and wash with soap and water.
-
Large Spills: For a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
Container Disposal:
-
Rinse empty containers thoroughly with a suitable solvent three times. Collect the rinseate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream, as per your institution's guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
